Aurein 2.6
Description
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Structure
2D Structure
Properties
Molecular Formula |
C77H133N19O19 |
|---|---|
Molecular Weight |
1629.0 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C77H133N19O19/c1-16-44(12)62(73(111)82-37-57(99)86-55(39-97)72(110)89-51(65(81)103)32-40(4)5)95-75(113)60(42(8)9)92-58(100)38-83-74(112)63(45(13)17-2)96-76(114)61(43(10)11)93-68(106)50(29-23-25-31-79)88-67(105)49(28-22-24-30-78)87-66(104)47(15)84-77(115)64(46(14)18-3)94-71(109)54(35-59(101)102)91-70(108)53(34-48-26-20-19-21-27-48)90-69(107)52(33-41(6)7)85-56(98)36-80/h19-21,26-27,40-47,49-55,60-64,97H,16-18,22-25,28-39,78-80H2,1-15H3,(H2,81,103)(H,82,111)(H,83,112)(H,84,115)(H,85,98)(H,86,99)(H,87,104)(H,88,105)(H,89,110)(H,90,107)(H,91,108)(H,92,100)(H,93,106)(H,94,109)(H,95,113)(H,96,114)(H,101,102)/t44-,45-,46-,47-,49-,50-,51-,52-,53-,54-,55-,60-,61-,62-,63-,64-/m0/s1 |
InChI Key |
YQOPYHDKGJJOGY-NYQNZTSUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
Aurein 2.6: A Technical Guide to a Promising Antimicrobial Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurein 2.6 is a cationic antimicrobial peptide, part of the broader aurein family, originally isolated from the skin secretions of the Australian bell frogs, Litoria aurea and Litoria raniformis. This technical guide provides an in-depth overview of the discovery, origin, and biological activities of this compound. It details the experimental protocols for its characterization and presents available quantitative data on its antimicrobial efficacy. Furthermore, this document illustrates its proposed mechanism of action and experimental workflows through detailed diagrams, offering a valuable resource for researchers in the fields of antimicrobial drug discovery and peptide therapeutics.
Discovery and Origin
The aurein family of peptides, including this compound, were first identified as part of a comprehensive study of the defensive skin secretions of the Australian green and golden bell frog, Litoria aurea, and the southern bell frog, Litoria raniformis[1]. These amphibians secrete a complex mixture of bioactive peptides as a defense mechanism against predators and microbial pathogens. The initial discovery involved the collection of skin secretions, followed by separation and purification of the peptide components using techniques such as high-performance liquid chromatography (HPLC). Subsequent amino acid sequencing and mass spectrometry led to the characterization of numerous aurein peptides, which were grouped into families based on sequence homology.
This compound is a 16-amino acid peptide with the sequence Gly-Leu-Phe-Asp-Ile-Ala-Lys-Lys-Val-Ile-Gly-Val-Ile-Gly-Ser-Leu-NH2. It is characterized by a net positive charge and an amphipathic nature, which are common features of many antimicrobial peptides and are crucial for their interaction with microbial membranes.
Physicochemical Properties
The primary structure and key physicochemical properties of this compound are summarized in the table below. These properties are fundamental to its biological function, particularly its antimicrobial activity.
| Property | Value |
| Amino Acid Sequence | GLFDIAKKVIGVIGSL-NH2 |
| Molecular Formula | C77H133N19O18 |
| Molecular Weight | 1645.0 g/mol |
| Net Charge (at pH 7.4) | +2 |
| Theoretical pI | 10.05 |
| Grand Average of Hydropathicity (GRAVY) | 0.869 |
Biological Activity and Data Presentation
This compound exhibits notable antimicrobial activity, primarily against Gram-positive bacteria. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
Antimicrobial Activity
The known antimicrobial spectrum of this compound is presented in the table below. The data indicates that this compound is effective against several pathogenic and commensal Gram-positive bacteria.
| Target Microorganism | Strain | MIC (µM) | Reference |
| Micrococcus luteus | N/A | 25 | [2] |
| Staphylococcus aureus | N/A | 25 | [2] |
| Staphylococcus epidermidis | N/A | 30 | [2] |
| Streptococcus mutans | N/A | 25 | [2] |
| Bacillus subtilis | N/A | 30 | [2] |
Note: Data on the activity of this compound against Gram-negative bacteria and fungi is limited in publicly available literature.
Hemolytic and Cytotoxic Activity
A critical aspect of developing antimicrobial peptides as therapeutic agents is their selectivity for microbial cells over host cells. This is often assessed by measuring hemolytic activity (lysis of red blood cells) and cytotoxicity against mammalian cell lines.
Mechanism of Action
The antimicrobial activity of this compound, like other aurein peptides, is attributed to its ability to disrupt the integrity of bacterial cell membranes. The proposed mechanism involves the following steps:
-
Electrostatic Attraction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of bacterial membranes, such as phospholipids and teichoic acids.
-
Membrane Insertion and Pore Formation: Upon binding, the peptide undergoes a conformational change, adopting an α-helical structure that allows it to insert into the lipid bilayer. This insertion leads to the formation of small, ion-selective pores.
-
Membrane Depolarization and Cell Death: The formation of these pores disrupts the membrane potential, leading to the leakage of essential ions and metabolites, and ultimately causing cell death.
This direct, membrane-targeting mechanism is advantageous as it is less likely to induce microbial resistance compared to antibiotics that target specific metabolic pathways.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound and other antimicrobial peptides.
Peptide Synthesis and Purification
This compound is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Synthesis: The peptide is assembled on a Rink Amide resin to generate the C-terminal amide. Each amino acid is sequentially coupled to the growing peptide chain.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)
The MIC is determined using a broth microdilution method.
-
Preparation of Peptide Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as sterile deionized water or 0.01% acetic acid.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated to reach the mid-logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Assay Setup: In a 96-well microtiter plate, serial twofold dilutions of the peptide are prepared in the broth medium.
-
Inoculation: An equal volume of the standardized bacterial inoculum is added to each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to determine the secondary structure of this compound in different environments.
-
Sample Preparation: The peptide is dissolved in different solvent systems, such as aqueous buffer (to mimic an aqueous environment) and in the presence of membrane-mimicking environments like sodium dodecyl sulfate (SDS) micelles or liposomes.
-
CD Spectra Acquisition: CD spectra are recorded on a spectropolarimeter, typically in the far-UV region (190-250 nm).
-
Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. A characteristic α-helical spectrum shows negative bands near 208 and 222 nm and a positive band near 192 nm.
Hemolysis Assay
This assay measures the peptide's ability to lyse red blood cells.
-
Preparation of Red Blood Cells (RBCs): Freshly drawn red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation and resuspension.
-
Assay Setup: Serial dilutions of the peptide are prepared in PBS in a 96-well plate.
-
Incubation: A suspension of the washed RBCs is added to each well. Positive (e.g., Triton X-100 for 100% lysis) and negative (PBS for 0% lysis) controls are included. The plate is incubated for a specified time (e.g., 1 hour) at 37°C.
-
Measurement: The plate is centrifuged, and the supernatant is transferred to a new plate. The release of hemoglobin is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive and negative controls. The HC50 value (the concentration causing 50% hemolysis) can then be determined.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Mammalian cells (e.g., HeLa or HEK293) are seeded in a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the peptide.
-
Incubation: The cells are incubated with the peptide for a defined period (e.g., 24 or 48 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: The cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the discovery and characterization of this compound.
Caption: Workflow for the discovery and characterization of this compound.
Proposed Mechanism of Action
This diagram illustrates the proposed mechanism by which this compound disrupts bacterial membranes.
References
Aurein 2.6: A Technical Guide to its Mechanism of Action Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs) represent a promising class of molecules with potent activity against a broad spectrum of pathogens. Among these, the aurein family of peptides, isolated from the Australian Southern Bell Frog Litoria aurea, has demonstrated significant antibacterial properties. This technical guide provides an in-depth analysis of the mechanism of action of a specific member of this family, Aurein 2.6, against Gram-positive bacteria. While research on the broader aurein family is more extensive, this guide consolidates available data on this compound and extrapolates from closely related aurein peptides to present a comprehensive overview of its antibacterial strategy. The primary mode of action for aurein peptides is the disruption of the bacterial cell membrane, a mechanism that is less prone to the development of resistance compared to conventional antibiotics that target specific metabolic pathways.
Core Mechanism of Action: Membrane Disruption
This compound, like other cationic antimicrobial peptides, exerts its bactericidal effect primarily by targeting and disrupting the integrity of the bacterial cell membrane. This process can be conceptualized as a multi-step cascade, initiated by electrostatic attraction and culminating in membrane permeabilization and cell death. The cell envelope is the main target for aurein peptides[1].
Initial Interaction and Membrane Binding
The initial contact between this compound and a Gram-positive bacterium is governed by electrostatic interactions. The peptide's net positive charge is attracted to the anionic components of the bacterial cell envelope, which in Gram-positive bacteria include teichoic acids and negatively charged phospholipids like phosphatidylglycerol (PG)[2]. This initial binding is a crucial step that concentrates the peptide on the bacterial surface.
Conformational Change and Membrane Insertion
Upon interacting with the membrane, aurein peptides, which are typically unstructured in aqueous solution, adopt an α-helical conformation[3]. This amphipathic helical structure, with its segregated hydrophobic and hydrophilic faces, facilitates the peptide's insertion into the lipid bilayer. The hydrophobic residues interact with the lipid acyl chains, while the hydrophilic residues remain associated with the polar head groups of the phospholipids. Studies on aurein peptides have shown they are surface-adsorbed at low concentrations and insert into the membrane at higher concentrations[2].
Membrane Permeabilization and Pore Formation
The accumulation and insertion of this compound peptides into the bacterial membrane leads to its permeabilization. The exact model of pore formation by aurein peptides is still under investigation and may be dependent on the specific peptide and the lipid composition of the target membrane. Evidence suggests the formation of small, ion-selective pores rather than large, nonspecific ones[1]. This is supported by the observation that aureins do not cause the permeabilization of the cell membrane to large molecules like propidium iodide[1]. The proposed mechanisms for membrane disruption by aurein peptides include:
-
Toroidal Pore Model: In this model, the peptide inserts into the membrane and induces the lipid monolayers to bend inward, creating a water-filled channel lined by both the peptides and the polar head groups of the lipids.
-
Carpet Model: Here, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and transient pores.
Molecular dynamics simulations of Aurein 1.2, a closely related peptide, suggest an instability of the barrel-stave pore model, lending more support to the toroidal or carpet-like mechanisms[4].
Consequential Cellular Events
The disruption of the cell membrane by this compound triggers a cascade of lethal events for the bacterium:
-
Membrane Depolarization: The formation of pores or channels dissipates the membrane potential, which is crucial for cellular processes such as ATP synthesis, nutrient transport, and maintenance of ion gradients[1].
-
Ion Leakage: The compromised membrane allows for the uncontrolled efflux of essential intracellular ions, such as potassium, magnesium, iron, and manganese, disrupting cellular ion homeostasis[1].
-
ATP Depletion: With the dissipation of the proton motive force, cellular ATP levels decrease, leading to a shutdown of metabolic processes[1].
-
Inhibition of Macromolecular Synthesis: The disruption of the membrane and the subsequent energy depletion lead to the cessation of DNA, RNA, and protein synthesis.
-
Cell Lysis: In some cases, the extensive damage to the cell membrane can lead to cell lysis.
Quantitative Data
The antimicrobial efficacy of this compound has been quantified against several Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
| Gram-positive Bacterium | MIC (µM) |
| Micrococcus luteus | 25 |
| Staphylococcus aureus | 25 |
| Staphylococcus epidermidis | 30 |
| Streptococcus mutans | 25 |
| Bacillus subtilis | 30 |
Data sourced from MedchemExpress[5].
Visualizing the Mechanism and Experimental Workflows
Mechanism of Action Workflow
Caption: Workflow of this compound's mechanism of action against Gram-positive bacteria.
Experimental Workflow: MIC Determination
Caption: Standard experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Workflow: Membrane Permeabilization/Depolarization Assays
References
- 1. Antimicrobial Peptides from the Aurein Family Form Ion-Selective Pores in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Antimicrobial Peptides Exhibit Two Different Binding Mechanisms to the Lipopolysaccharides Isolated from Pseudomonas aeruginosa and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and characterization of new antimicrobial peptides derived from aurein 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Analysis of a Promising Antimicrobial and Anticancer Peptide
Aurein 2.6, a cationic antimicrobial peptide isolated from the Australian Southern bell frog (Litoria raniformis), has garnered significant interest within the scientific community for its potent dual antimicrobial and anticancer activities. This technical guide provides a comprehensive overview of its primary structure, functional domains, and the experimental methodologies employed to elucidate its biological functions. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutic agents.
Primary Structure and Physicochemical Properties
The primary structure of this compound consists of a 16-amino acid sequence: Gly-Leu-Phe-Asp-Ile-Ala-Lys-Lys-Val-Ile-Gly-Val-Ile-Gly-Ser-Leu-OH (GLFDIAKKVIGVIGSL).[1] This sequence contributes to its distinct physicochemical properties, which are summarized in the table below. The peptide's cationic nature and amphipathic α-helical secondary structure are crucial for its biological activity.
| Property | Value | Reference |
| Amino Acid Sequence | GLFDIAKKVIGVIGSL | [1] |
| Molecular Formula | C₇₇H₁₃₂N₁₈O₂₀ | |
| Molecular Weight | 1629.99 g/mol | |
| Net Charge (at pH 7) | +2 | |
| Theoretical pI | 9.85 | |
| Grand Average of Hydropathicity (GRAVY) | 1.156 |
Functional Domains and Structure-Activity Relationship
While discrete functional domains with specific start and end residues are not formally defined for short peptides like this compound, structure-activity relationship studies on aurein peptides provide insights into the functional contributions of different regions of the sequence. The activity of this compound is intrinsically linked to its ability to adopt an amphipathic α-helical conformation upon interacting with cell membranes. This structure segregates the hydrophobic and hydrophilic residues into distinct faces of the helix, facilitating membrane disruption.
Hydrophobic Face: Comprised of residues such as Gly, Leu, Phe, Ile, Ala, and Val, this face is responsible for inserting into the hydrophobic core of the lipid bilayer of target cells. This insertion perturbs the membrane's integrity.
Cationic/Polar Face: Featuring the two consecutive lysine (Lys) residues (Lys7 and Lys8), this positively charged face electrostatically interacts with the negatively charged components of microbial and cancer cell membranes, such as phosphatidylserine and teichoic acids. This initial electrostatic attraction is a critical step in targeting these specific cells over healthy host cells.
N-Terminus: The N-terminal region (GLFD) is highly conserved among many aurein peptides and is considered important for their overall activity.
C-Terminus: The C-terminal region contributes to the overall hydrophobicity and stability of the α-helix. Truncation studies on similar aurein peptides have shown that modifications in this region can impact antimicrobial efficacy.
The concerted action of these regions allows this compound to function via a membrane-disruptive mechanism, often described as a "carpet" or "toroidal pore" model. In the "carpet" model, the peptides accumulate on the membrane surface, disrupting the lipid packing and eventually leading to micellization and membrane collapse. In the "toroidal pore" model, the peptides insert into the membrane and induce the lipids to bend, forming a pore through which cellular contents can leak.
Mechanism of Action: Antimicrobial and Anticancer Activity
The primary mechanism of action for this compound against both microbial and cancer cells is the perturbation and disruption of the cell membrane. This leads to increased membrane permeability, leakage of essential ions and metabolites, and ultimately, cell death.
In addition to direct membrane lysis, studies on related aurein peptides suggest that they can also induce apoptosis in cancer cells. This involves the peptide translocating across the cell membrane and interacting with intracellular targets, including mitochondria. Disruption of the mitochondrial membrane can lead to the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade, a key pathway of programmed cell death.
Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis in cancer cells.
Experimental Protocols
The characterization of this compound's functional domains relies on a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.
Antimicrobial Activity Assays
Minimal Inhibitory Concentration (MIC) Assay:
-
Bacterial Culture: Prepare a mid-logarithmic phase culture of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).
-
Peptide Preparation: Serially dilute this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Radial Diffusion Assay:
-
Agar Plate Preparation: Prepare an underlay agar gel containing a low concentration of nutrients.
-
Bacterial Inoculation: Pour a top layer of agar containing a standardized suspension of the target bacteria.
-
Well Creation: Create small wells in the solidified agar.
-
Peptide Application: Add a known concentration of this compound to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the clear zone of bacterial growth inhibition around each well.
Anticancer Activity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Release Assay:
-
Cell Culture and Treatment: Culture and treat cancer cells with this compound as described for the MTT assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product, which is proportional to the amount of LDH released from damaged cells.
Mechanistic Studies
Circular Dichroism (CD) Spectroscopy:
-
Sample Preparation: Prepare solutions of this compound in different environments: aqueous buffer (e.g., phosphate buffer) and membrane-mimicking environments (e.g., sodium dodecyl sulfate (SDS) micelles, liposomes).
-
CD Spectra Acquisition: Record the CD spectra of the peptide solutions in the far-UV region (e.g., 190-260 nm).
-
Data Analysis: Analyze the spectra to determine the secondary structure content (α-helix, β-sheet, random coil) of the peptide in each environment. An increase in α-helical content in membrane-mimicking environments is indicative of membrane interaction.
Fluorescence Leakage Assay:
-
Liposome Preparation: Prepare liposomes encapsulating a fluorescent dye (e.g., calcein, carboxyfluorescein) at a self-quenching concentration.
-
Peptide Addition: Add this compound to the liposome suspension.
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time. Membrane disruption by the peptide will cause the dye to leak out and become de-quenched, resulting in an increase in fluorescence.
The following diagram illustrates a general experimental workflow for characterizing an antimicrobial and anticancer peptide like this compound.
Conclusion
This compound represents a promising lead compound for the development of novel antimicrobial and anticancer therapeutics. Its well-defined primary structure, coupled with a growing understanding of its membrane-disruptive mechanism of action, provides a solid foundation for further research. The experimental protocols detailed in this guide offer a robust framework for scientists to investigate the full therapeutic potential of this compound and its analogues. Future studies focusing on optimizing its selectivity, stability, and in vivo efficacy will be crucial in translating the promise of this peptide into clinical applications.
References
Aurein 2.6: A Technical Guide to Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurein 2.6 is a 16-amino acid cationic antimicrobial peptide, originally isolated from the Australian Southern bell frog, Litoria aurea. As a member of the aurein family of peptides, it has garnered interest for its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical properties and stability of this compound. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the peptide's proposed mechanism of action and a general experimental workflow for its characterization. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of this compound and other related antimicrobial peptides.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are pivotal to understanding its biological activity and potential for therapeutic development. These properties, including its amino acid composition, molecular weight, charge, and hydrophobicity, are summarized below.
Core Physicochemical Data
The following table presents the key physicochemical parameters of this compound. The isoelectric point, net charge, and Grand Average of Hydropathicity (GRAVY) were theoretically calculated based on the peptide's amino acid sequence.
| Property | Value | Reference / Method |
| Amino Acid Sequence | GLFDIAKKVIGVIGSL | --INVALID-LINK-- |
| Molecular Formula | C₇₇H₁₃₂N₁₈O₂₀ | --INVALID-LINK-- |
| Molecular Weight | 1629.0 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Number of Residues | 16 | --INVALID-LINK-- |
| Theoretical Isoelectric Point (pI) | 9.77 | Calculated |
| Net Charge at pH 7.4 | +2 | Calculated |
| Grand Average of Hydropathicity (GRAVY) | 0.869 | Calculated |
Structural Characteristics
While a specific high-resolution structure for this compound has not been detailed, members of the aurein peptide family are known to adopt an α-helical conformation, particularly in the presence of a membrane-mimicking environment such as trifluoroethanol or lipid bilayers. This amphipathic helical structure is crucial for their antimicrobial activity, allowing them to interact with and disrupt bacterial cell membranes. The positive GRAVY score of 0.869 indicates a hydrophobic nature, which is consistent with the peptide's ability to partition into the lipid bilayer of cell membranes[1].
Stability Profile
The stability of a peptide therapeutic is a critical factor for its development, influencing its shelf-life, formulation, and in vivo efficacy. The stability of this compound can be assessed in terms of its resistance to proteolytic degradation and its structural integrity under various temperatures and pH conditions. While specific experimental stability data for this compound is limited in the available literature, insights can be drawn from studies on closely related aurein peptides and general principles of peptide stability.
Proteolytic Stability
Antimicrobial peptides can be susceptible to degradation by proteases present in biological fluids, which can limit their therapeutic potential[2][3]. A study on Aurein 1.2, a closely related peptide, investigated its stability in the presence of serum. The study found that after 6 hours of incubation in 25% fetal bovine serum at 37°C, a significant portion of the peptide remained intact, suggesting a degree of resistance to serum proteases[4]. It is plausible that this compound exhibits a similar level of stability, though direct experimental verification is required.
Temperature Stability
The thermal stability of peptides is crucial for their storage and handling. Temperature can affect the secondary structure of peptides, potentially leading to aggregation or loss of activity[5]. The stability of this compound at different temperatures can be evaluated by techniques such as circular dichroism, which can monitor changes in the peptide's α-helical content as a function of temperature[6]. Generally, lyophilized peptides are stable at room temperature for short periods but should be stored at -20°C or lower for long-term preservation to minimize degradation[7].
pH Stability
The pH of the environment can influence the net charge and conformation of a peptide, thereby affecting its solubility, activity, and stability[4]. The stability of this compound across a range of pH values is an important parameter for formulation development. Peptides are generally more stable in slightly acidic conditions (pH 4-6)[2]. The stability at different pH values can be assessed by incubating the peptide in various buffer systems and analyzing its integrity over time using techniques like HPLC[8].
Proposed Mechanism of Action: Membrane Disruption
The primary mechanism of action for many cationic antimicrobial peptides, including likely this compound, is the disruption of the bacterial cell membrane[9][10]. This interaction is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as phosphatidylglycerol and cardiolipin[11]. Following this initial binding, the peptide is thought to act via a "carpet" model.
Caption: Proposed "carpet" mechanism of this compound action on bacterial membranes.
In this model, this compound peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. This accumulation disrupts the local lipid packing and, upon reaching a critical concentration, leads to membrane destabilization, the formation of transient pores, and ultimately cell lysis[9][11].
Experimental Protocols
This section outlines the general methodologies employed to determine the physicochemical properties and stability of antimicrobial peptides like this compound.
Determination of Physicochemical Properties
-
Amino Acid Analysis: The amino acid composition is determined by hydrolyzing the peptide into its constituent amino acids, followed by their separation and quantification using techniques such as high-performance liquid chromatography (HPLC) or ion-exchange chromatography.
-
Mass Spectrometry: The precise molecular weight of the peptide is determined using mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI).
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of the peptide in different environments (e.g., aqueous buffer, membrane-mimicking solvents). Far-UV CD spectra (190-250 nm) provide information on the α-helical, β-sheet, and random coil content of the peptide[9][10]. A typical protocol involves dissolving the peptide in the desired solvent at a concentration of 0.1-1 mg/mL and collecting the spectrum in a quartz cuvette with a path length of 1 mm[9].
Stability Assays
-
Protease Stability Assay: To assess stability against proteases, the peptide is incubated with a specific protease (e.g., trypsin, chymotrypsin) or in serum at a physiological temperature (37°C). Aliquots are taken at various time points, and the amount of intact peptide remaining is quantified by reverse-phase HPLC (RP-HPLC)[3]. The reaction is typically quenched by adding an acid like trifluoroacetic acid (TFA) before analysis.
-
Thermal Stability Assay: The effect of temperature on the peptide's structure is often monitored using CD spectroscopy. The sample is heated at a controlled rate, and CD spectra are recorded at different temperatures. The melting temperature (Tm), at which 50% of the peptide is unfolded, can be determined from the change in the CD signal[6].
-
pH Stability Assay: The peptide is incubated in buffers of varying pH for a defined period. The stability is then assessed by measuring the amount of intact peptide remaining using RP-HPLC or by evaluating the retention of its biological activity through a minimum inhibitory concentration (MIC) assay[8].
General Experimental Workflow for this compound Characterization
The following diagram illustrates a typical experimental workflow for the comprehensive characterization of an antimicrobial peptide like this compound.
Caption: General experimental workflow for the characterization of this compound.
Conclusion
This compound is a promising antimicrobial peptide with physicochemical properties that are characteristic of membrane-active agents. Its cationic nature, hydrophobicity, and propensity to form an α-helical structure are key determinants of its biological function. While specific experimental data on its stability are not extensively available, studies on related aurein peptides suggest a degree of stability that warrants further investigation. The experimental protocols and workflow outlined in this guide provide a framework for the continued research and development of this compound as a potential therapeutic candidate. Future studies should focus on obtaining empirical data on the stability of this compound to proteolysis, temperature, and pH to fully assess its drug-like properties.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Peptides from the Aurein Family Form Ion-Selective Pores in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Describing the Mechanism of Antimicrobial Peptide Action with the Interfacial Activity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational antimicrobial peptide design and evaluation against multidrug-resistant clinical isolates of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Biological Function of Aurein 2.6 in Litoria aurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurein 2.6 is a cationic antimicrobial peptide isolated from the skin secretions of the Australian green and golden bell frog, Litoria aurea. As a member of the Aurein family of peptides, it plays a crucial role in the innate immune system of the frog, providing a first line of defense against a broad spectrum of pathogens. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a focus on its antimicrobial and potential anticancer activities. Detailed methodologies for the characterization of this peptide and its mechanism of action are also presented.
Introduction
The increasing prevalence of antibiotic-resistant microorganisms has spurred significant research into novel antimicrobial agents. Amphibian skin has proven to be a rich source of bioactive peptides with diverse functions, including antimicrobial and anticancer properties. The Aurein family of peptides, first isolated from Litoria aurea, represents a promising class of such molecules. These peptides are classified into five subgroups based on their primary structure, with Aureins 1, 2, and 3 demonstrating significant biological activity.[1]
This compound, with the primary sequence GLFDIAKKVIGVIGSL-NH₂, is a 16-amino acid peptide belonging to the Aurein 2 subgroup.[2] Like other cationic antimicrobial peptides, its biological activity is largely attributed to its amphipathic α-helical structure, which facilitates its interaction with and disruption of microbial cell membranes. This document will delve into the specifics of this compound's biological functions, the experimental evidence supporting these functions, and the methodologies employed in its study.
Antimicrobial Activity
This compound exhibits potent activity primarily against Gram-positive bacteria. Its efficacy is attributed to its ability to disrupt the bacterial cell membrane, a mechanism common to many antimicrobial peptides.
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The available data is summarized in the table below.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
| Micrococcus luteus | 25 | [2] |
| Staphylococcus aureus | 25 | [2] |
| Staphylococcus epidermidis | 30 | [2] |
| Streptococcus mutans | 25 | [2] |
| Bacillus subtilis | 30 | [2] |
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC values for this compound are typically determined using a broth microdilution method, following guidelines such as those established by the Clinical and Laboratory Standards Institute (CLSI).[3]
-
Peptide Preparation: A stock solution of synthetic this compound is prepared in an appropriate solvent, such as sterile deionized water with 0.02% acetic acid, to a known concentration.[3]
-
Bacterial Culture Preparation: The target bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.[3]
-
Microtiter Plate Assay: The peptide stock solution is serially diluted in a 96-well microtiter plate with fresh broth. The standardized bacterial suspension is then added to each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that results in the complete inhibition of visible bacterial growth.[4]
Figure 1: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).
Mechanism of Action
The primary mechanism of action for Aurein peptides, including this compound, is the disruption of the cell membrane. This is often described by the "carpet model."[5]
-
Electrostatic Attraction: The cationic nature of this compound facilitates its initial electrostatic attraction to the negatively charged components of bacterial cell membranes, such as phospholipids.
-
"Carpet" Formation: The peptide molecules accumulate on the surface of the membrane, forming a "carpet-like" layer.[5]
-
Membrane Disruption: Once a threshold concentration is reached, the peptides induce membrane permeabilization and disruption. This can occur through various proposed mechanisms, including the formation of transient pores or the solubilization of the membrane in a detergent-like manner.[1] Studies on the related Aurein 2.2 suggest that it can cause membrane depolarization and leakage of cellular contents.[6]
References
- 1. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 5. Controls and constrains of the membrane disrupting action of Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hemolytic Activity of Membrane-Active Peptides Correlates with the Thermodynamics of Binding to POPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
The Initial Isolation and Characterization of Aurein 2.6: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial isolation and characterization of Aurein 2.6, an antimicrobial peptide first identified in the skin secretions of the Australian Green and Golden Bell Frog, Litoria aurea, and the Southern Bell Frog, Litoria raniformis. This document details the pioneering methodologies employed in its discovery and outlines its fundamental biochemical and antimicrobial properties.
Executive Summary
This compound is a cationic antimicrobial peptide belonging to the aurein family of peptides, which are key components of the innate immune system of certain Australian tree frogs. First described in 2000, this peptide has demonstrated notable activity against a range of Gram-positive bacteria. Its discovery and characterization have been pivotal in the study of amphibian-derived antimicrobial peptides and their potential as therapeutic agents. This guide will cover the original protocols for the collection of frog skin secretions, the purification of this compound, its structural characterization, and the assessment of its antimicrobial efficacy.
Physicochemical and Biological Characteristics of this compound
This compound is a 16-amino acid peptide with a C-terminal amide. Its primary structure and key properties are summarized in the table below.
| Property | Value |
| Amino Acid Sequence | Gly-Leu-Phe-Asp-Ile-Ala-Lys-Lys-Val-Ile-Gly-Val-Ile-Gly-Ser-Leu-NH₂ |
| Molecular Formula | C₇₇H₁₃₃N₁₇O₁₉ |
| Molecular Weight | 1629.00 Da[1] |
| C-terminus | Amidated |
Experimental Protocols
The following sections detail the methodologies originally employed for the isolation and characterization of this compound.
Collection of Skin Secretions
The granular dorsal glands of Litoria aurea and Litoria raniformis are the natural source of this compound. The skin secretions were obtained through a non-lethal method.
Method:
-
The dorsal skin of the frog is gently stimulated using a mild electrical current.
-
The secreted peptides are carefully collected from the skin surface.
-
The collected secretion is then lyophilized (freeze-dried) to remove water and preserve the peptide content.
-
The lyophilized powder is stored at low temperatures to prevent degradation prior to analysis.
Purification of this compound
A multi-step high-performance liquid chromatography (HPLC) process was used to isolate this compound from the complex mixture of peptides present in the crude skin secretion.
Method:
-
Initial Fractionation: The lyophilized crude secretion is redissolved in an appropriate aqueous solvent.
-
Reversed-Phase HPLC (RP-HPLC): The dissolved secretion is subjected to RP-HPLC.
-
Column: A C18 reversed-phase column is typically used for the initial separation of peptides based on their hydrophobicity.
-
Mobile Phase: A gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the peptides.
-
Detection: The peptide elution is monitored by UV absorbance, typically at a wavelength of 214 nm.
-
-
Further Purification: Fractions containing peptides of interest are collected and may be subjected to further rounds of HPLC using different column chemistries or solvent gradients to achieve high purity.
Structural Characterization: Sequencing
The precise amino acid sequence of this compound was determined using a combination of mass spectrometry and automated Edman degradation.
Method:
-
Mass Spectrometry:
-
Electrospray Ionization Mass Spectrometry (ESI-MS): This technique was used to determine the accurate molecular mass of the purified peptide.
-
Tandem Mass Spectrometry (MS/MS): The peptide is fragmented within the mass spectrometer, and the resulting fragment ions are analyzed to deduce the amino acid sequence.
-
-
Automated Edman Degradation: This classical protein sequencing method involves the sequential removal and identification of amino acids from the N-terminus of the peptide, providing confirmation of the sequence obtained from mass spectrometry.
Antimicrobial Activity Assays
The antimicrobial efficacy of purified this compound was assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Method (Broth Microdilution):
-
Bacterial Culture: The test bacteria are grown in a suitable broth medium to a standardized cell density.
-
Peptide Dilution: A serial dilution of the purified this compound is prepared in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.
-
MIC Determination: The wells are visually inspected for turbidity (a sign of bacterial growth). The MIC is recorded as the lowest peptide concentration in which there is no visible growth.
Quantitative Data: Antimicrobial Activity of this compound
The initial characterization of this compound revealed its activity primarily against Gram-positive bacteria. The reported MIC values are summarized below.
| Bacterial Species | Strain | MIC (µM) |
| Micrococcus luteus | - | 25[1] |
| Staphylococcus aureus | - | 25[1] |
| Staphylococcus epidermidis | - | 30[1] |
| Streptococcus mutans | - | 25[1] |
| Bacillus subtilis | - | 30[1] |
Visualizations: Workflows and Pathways
Experimental Workflow for Isolation and Characterization
Caption: Workflow for the isolation and characterization of this compound.
Proposed Mechanism of Action: Membrane Disruption
The aurein family of peptides, including this compound, are thought to exert their antimicrobial effects by interacting with and disrupting the bacterial cell membrane. This interaction is driven by the peptide's amphipathic nature, with distinct hydrophobic and cationic regions.
Caption: Proposed mechanism of action for this compound.
References
Unveiling the Conformational Landscape: A Technical Guide to the Predicted Secondary Structure of Aurein 2.6
For Immediate Release
This technical guide provides a comprehensive analysis of the predicted secondary structure of Aurein 2.6, an antimicrobial peptide isolated from the Southern bell frog, Litoria aurea. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes computational predictions and experimental data from homologous peptides to elucidate the structural characteristics of this compound, which are critical for its biological function.
Executive Summary
This compound is a 16-amino acid cationic peptide with the sequence GLFDIAKKVIGVIGSL. Like other members of the aurein family, it is predicted to be largely unstructured in aqueous solutions. However, upon interaction with membrane-mimicking environments, a significant conformational change is expected, leading to the formation of a stable α-helical structure. This amphipathic helix is a key determinant of its antimicrobial and anticancer activities, facilitating membrane interaction and disruption. This guide details the computational predictions for this compound, presents comparative experimental data from closely related aurein peptides, and outlines the standard methodologies for such structural determinations.
Predicted Secondary Structure of this compound
Direct experimental data on the secondary structure of this compound is not extensively available in peer-reviewed literature. However, a combination of in silico modeling and analysis of its homologs provides a robust prediction.
In Silico Prediction
Secondary structure prediction for the this compound sequence (GLFDIAKKVIGVIGSL) was performed using the PSIPRED 4.0 workbench. The prediction indicates a strong propensity for α-helical formation for a significant portion of the peptide.
| Prediction Method | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| PSIPRED 4.0 | 81.25% | 0.00% | 18.75% |
| Table 1: In silico secondary structure prediction for this compound. |
The predicted structure consists of a single, continuous α-helix spanning from residue Phenylalanine-3 to Leucine-16.
Evidence from Homologous Peptides
The aurein family of peptides exhibits high sequence similarity and consistent structural behavior. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) studies on related peptides like Aurein 1.2, 2.2, and 2.3 confirm their tendency to adopt an α-helical conformation in hydrophobic environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles.[1][2][3] This provides strong evidence that this compound follows the same structural pattern. For instance, CD analysis of Aurein 1.2 and its analogs shows distinct minima at 208 nm and 222 nm in membrane-mimicking conditions, which is characteristic of a stable α-helical structure.[3][4]
| Peptide | Environment | Predominant Secondary Structure | Reference |
| Aurein 1.2 | Membrane Mimetic (TFE/Lipids) | α-Helix | [3] |
| Aurein 2.2 | Membrane Mimetic (Lipids) | α-Helix | [1][2] |
| Aurein 2.3 | Membrane Mimetic (Lipids) | α-Helix | [1][2] |
| Aurein 2.5 | Membrane Mimetic (SDS Micelles) | α-Helix | |
| Table 2: Experimentally determined secondary structures of Aurein peptides. |
Experimental Protocols for Secondary Structure Determination
The following sections detail the standard experimental workflows for determining the secondary structure of antimicrobial peptides like this compound.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a widely used technique to rapidly assess the secondary structure of peptides in solution.[5] It measures the differential absorption of left and right circularly polarized light by chiral molecules.
Protocol:
-
Sample Preparation:
-
Synthesize and purify the peptide to >95% purity using High-Performance Liquid Chromatography (HPLC).
-
Accurately determine the peptide concentration using quantitative amino acid analysis.
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0).
-
Prepare samples with a final peptide concentration of approximately 5-50 µM in the buffer of interest. To mimic a membrane environment, prepare parallel samples in solutions containing varying concentrations of TFE (e.g., 10-50% v/v) or in a suspension of lipid vesicles (e.g., DMPC/DMPG).
-
-
Data Acquisition:
-
Use a calibrated spectropolarimeter.
-
Record CD spectra from approximately 195 nm to 260 nm at 25°C.
-
Employ a quartz cuvette with a path length of 1 mm.
-
Set the scanning speed to 100 nm/min, with a bandwidth of 1 nm and a response time of 4 seconds.
-
Average at least three scans for each sample to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the buffer/solvent alone and subtract it from the peptide spectra.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * l * c) where mdeg is the observed ellipticity, MRW is the mean residue weight (molecular weight / number of residues), l is the path length in cm, and c is the concentration in g/mL.
-
Estimate the percentage of α-helix from the [θ] value at 222 nm using established formulas, for example: % α-helix = (([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c)) * 100 where [θ]h and [θ]c are the reference values for 100% helix and 100% random coil, respectively.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution, atom-level structural information. For peptides, solution-state NMR in membrane-mimicking environments (like detergent micelles) is commonly used.[7][8]
Protocol:
-
Sample Preparation:
-
Prepare uniformly ¹⁵N- and/or ¹³C-labeled peptide through recombinant expression or synthetic methods for multi-dimensional NMR.
-
Dissolve the labeled peptide to a concentration of ~1 mM in a 90% H₂O / 10% D₂O buffer solution (e.g., phosphate buffer, pH 4.0).
-
Prepare the membrane-mimicking sample by adding deuterated dodecylphosphocholine (DPC) or sodium dodecyl sulfate (SDS) micelles to the peptide solution to a final concentration of ~150 mM.
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra, including:
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) to assign backbone amide protons and nitrogens.
-
TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (<5 Å), providing distance restraints for structure calculation. Mixing times for NOESY are typically set around 80-150 ms.[9]
-
-
-
Structure Calculation and Analysis:
-
Process the NMR spectra using software such as NMRPipe.
-
Assign the resonances to specific atoms in the peptide sequence using software like CCPNmr Analysis.
-
Identify and quantify NOE cross-peaks to generate a list of inter-proton distance restraints.
-
Use the distance restraints, along with dihedral angle restraints derived from chemical shifts (using programs like TALOS+), as input for structure calculation programs (e.g., CYANA, Xplor-NIH).
-
Generate an ensemble of the lowest-energy structures that satisfy the experimental restraints.
-
Analyze the resulting ensemble to determine the secondary structure elements, their stability, and the overall fold of the peptide.
-
Visualized Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the prediction and experimental validation of the secondary structure of an antimicrobial peptide such as this compound.
Caption: Workflow for secondary structure determination.
Conclusion
Based on robust in silico predictions and compelling evidence from homologous peptides, this compound is predicted to adopt a stable α-helical secondary structure in membranous environments. This conformational property is fundamental to its biological activity. The experimental protocols outlined in this guide provide a clear path for the empirical validation of this predicted structure. Further research employing these techniques will be invaluable for a complete understanding of the structure-function relationship of this compound and for its potential development as a novel therapeutic agent.
References
- 1. Rational Design of α-Helical Antimicrobial Peptides with Enhanced Activities and Specificity/Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
- 3. uniprot.org [uniprot.org]
- 4. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of in silico structural modeling in predicting immunogenic neoepitopes for cancer vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. α‑Helical Structure of Antimicrobial Peptides Enhances Their Activity through Molecular Surface Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimation of protein secondary structure from circular dichroism spectra: inclusion of denatured proteins with native proteins in the analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Helicity‐Dependent Enzymatic Peptide Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Aurein 2.6: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurein 2.6, a cationic antimicrobial peptide, presents a promising scaffold for the development of novel therapeutic agents. This document provides a detailed overview of the current understanding of this compound, focusing on its potential antimicrobial applications. While specific data on its anticancer and immunomodulatory activities are limited, this guide extrapolates from the broader Aurein family and the class of antimicrobial peptides to discuss its potential in these areas. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are provided to facilitate further research and development.
Introduction
Antimicrobial peptides (AMPs) are key components of the innate immune system in a wide range of organisms and are considered promising candidates for new therapeutic agents due to their broad-spectrum activity and unique mechanisms of action. The Aurein family of peptides, isolated from the Australian green and golden bell frog (Litoria aurea), has demonstrated significant antimicrobial and anticancer properties. This compound is a member of this family with the amino acid sequence GLFDIAKKVIGVIGSL-NH2. This guide summarizes the known therapeutic potential of this compound and provides a framework for its further investigation.
Antimicrobial Activity of this compound
This compound has demonstrated activity against a range of Gram-positive bacteria. The primary mechanism of action for Aurein peptides is believed to be membrane disruption.[1][2]
Quantitative Antimicrobial Data
The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The following table summarizes the known MIC values for this compound against various Gram-positive bacteria.[3]
| Bacterial Strain | MIC (μM) |
| Micrococcus luteus | 25 |
| Staphylococcus aureus | 25 |
| Staphylococcus epidermidis | 30 |
| Streptococcus mutans | 25 |
| Bacillus subtilis | 30 |
Potential Anticancer Activity
While specific studies on the anticancer activity of this compound are not currently available, other members of the Aurein family, such as Aurein 1.2, have shown cytotoxic activity against various cancer cell lines.[1][4] The proposed mechanism for the anticancer activity of these peptides involves their preferential interaction with the negatively charged components of cancer cell membranes, leading to membrane disruption and cell death.
Extrapolated Anticancer Potential
Based on the activity of related Aurein peptides, it is hypothesized that this compound may exhibit selective cytotoxicity towards cancer cells. Further research is required to determine its IC50 (half maximal inhibitory concentration) values against a panel of cancer cell lines and to elucidate its specific mechanism of anticancer action.
Potential Immunomodulatory Effects
Antimicrobial peptides are increasingly recognized for their ability to modulate the host immune response, a property that can be independent of their direct antimicrobial activity.[5][6] These immunomodulatory functions can include altering gene expression in host cells, inducing the production of cytokines and chemokines, and promoting the recruitment of leukocytes to sites of infection.[7]
General Immunomodulatory Mechanisms of AMPs
The immunomodulatory effects of AMPs are often mediated through interactions with host cell receptors and signaling pathways.[8] While the specific immunomodulatory properties of this compound have not been characterized, it is plausible that it could influence immune responses in a manner similar to other AMPs. This could involve the activation of signaling pathways leading to the production of immune-regulating molecules.
Mechanism of Action: Membrane Interaction Models
The primary mechanism by which many antimicrobial peptides, including those of the Aurein family, exert their antimicrobial and anticancer effects is through the disruption of cell membranes. Two predominant models describe this interaction: the "carpet" model and the "toroidal pore" model.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.[9][10][11]
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide in Mueller-Hinton Broth (MHB) or another suitable growth medium.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Add the bacterial suspension to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated cells as a control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can then be determined.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This method distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[14][15][16][17][18]
Procedure:
-
Culture cancer cells and treat them with this compound at the desired concentrations for a specific duration.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
The cell populations are distinguished as follows:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative and PI-positive: Necrotic cells.
-
Potential Immunomodulatory Signaling Pathway
Antimicrobial peptides can modulate immune responses through various signaling pathways. A generalized pathway involves the activation of Toll-like receptors (TLRs), leading to the activation of transcription factors like NF-κB and subsequent cytokine production.[7][8][19][20]
Conclusion and Future Directions
This compound demonstrates clear potential as an antimicrobial agent, particularly against Gram-positive bacteria. While its anticancer and immunomodulatory activities remain to be specifically elucidated, the known functions of the broader Aurein family and other antimicrobial peptides suggest that these are promising areas for future investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a resource for researchers to further explore and unlock the full therapeutic potential of this compound. Future studies should focus on comprehensive in vitro and in vivo evaluations of its efficacy and safety, as well as a deeper investigation into its precise mechanisms of action.
References
- 1. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Peptides with Dual Antimicrobial and Anticancer Activities [frontiersin.org]
- 5. Frontiers | Antimicrobial peptides´ immune modulation role in intracellular bacterial infection [frontiersin.org]
- 6. Immunomodulatory and Allergenic Properties of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPed Up immunity: how antimicrobial peptides have multiple roles in immune defense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Contribution of Antimicrobial Peptides to Immune Cell Function: A Review of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 19. Modulation of Toll-like receptor signaling by antimicrobial peptides: Invited submission to Seminars in Cell and Developmental Biology (GRC on AMPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Determining the Minimum Inhibitory Concentration (MIC) of Aurein 2.6 Against Staphylococcus aureus
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 2.6 is a member of the aurein family of antimicrobial peptides (AMPs), which are naturally occurring defense molecules. These peptides are of significant interest in the development of new therapeutics against antibiotic-resistant bacteria such as Staphylococcus aureus. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the antimicrobial efficacy of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] This document provides detailed protocols and application notes for determining the MIC of this compound against S. aureus using the broth microdilution method, a standard and widely accepted technique.[4][5][6]
Mechanism of Action of Aurein Peptides
Aurein peptides, like many other cationic antimicrobial peptides, are known to exert their antimicrobial effect primarily through interaction with and disruption of the bacterial cell membrane.[7][8] The positively charged residues in the peptide interact with the negatively charged components of the bacterial membrane, such as phosphatidylglycerol and cardiolipin in the case of S. aureus.[9] This interaction can lead to membrane permeabilization, pore formation, and ultimately cell death.[7][10] Some aurein analogues have also been suggested to have intracellular targets.[7] Understanding this mechanism is crucial for interpreting MIC data and for the rational design of more potent peptide therapeutics.
Data Presentation
The following table is a template for recording and presenting MIC data for this compound against S. aureus. It is designed for clarity and easy comparison of results.
| Compound | S. aureus Strain | MIC (µg/mL) | MIC (µM) | Quality Control Range (µg/mL) * | Notes |
| This compound | ATCC 29213 | e.g., Broth microdilution method | |||
| This compound | MRSA USA300 | ||||
| Vancomycin | ATCC 29213 | 0.5 - 2 | Reference antibiotic | ||
| Vancomycin | MRSA USA300 |
*Quality control ranges should be established based on CLSI or EUCAST guidelines for the chosen reference strain and antibiotic.
Experimental Protocols
1. Preparation of Materials and Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as sterile deionized water, 0.01% acetic acid, or another appropriate vehicle that does not affect bacterial growth.[4] The concentration of the stock solution should be accurately determined.
-
S. aureus Culture: Use a well-characterized strain of S. aureus, such as ATCC 29213 (a methicillin-sensitive strain) or a clinically relevant methicillin-resistant S. aureus (MRSA) strain like USA300. Culture the bacteria on a suitable agar medium, such as Tryptic Soy Agar (TSA), and incubate at 37°C for 18-24 hours.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium for antimicrobial susceptibility testing of most non-fastidious bacteria.[11][12][13] The broth should be supplemented with calcium (20-25 mg/L) and magnesium (10-12.5 mg/L) to ensure accurate and reproducible MIC values, especially for cationic peptides.[11][14][15] Prepare according to the manufacturer's instructions and sterilize by autoclaving.
-
96-Well Polypropylene Microtiter Plates: Use non-treated polypropylene plates to minimize the binding of the cationic peptide to the plastic surface, which can occur with polystyrene plates and lead to an overestimation of the MIC.[4][16]
-
Sterile Diluents: Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS) for bacterial suspension preparation.
2. Broth Microdilution Assay Protocol
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications for antimicrobial peptides.[4]
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of S. aureus from the agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a spectrophotometer (625 nm, OD ≈ 0.08-0.13) or a densitometer.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Peptide Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well polypropylene plate.
-
The final volume in each well should be 50 µL (or 100 µL, depending on the desired final volume after adding the bacterial inoculum).
-
The concentration range should be chosen to encompass the expected MIC value. A typical range for initial screening could be from 128 µg/mL down to 0.25 µg/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL (or 100 µL) of the standardized bacterial inoculum to each well containing the peptide dilutions, as well as to the positive (bacteria only) and negative (broth only) control wells.
-
The final volume in each well will be 100 µL (or 200 µL).
-
Seal the plate with a breathable membrane or a lid to prevent evaporation and contamination.
-
Incubate the plate at 37°C for 16-20 hours in ambient air.[12]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[1][3][17]
-
A microplate reader can also be used to measure the optical density (OD) at 600 nm to determine the inhibition of growth.
-
3. Quality Control
-
Positive Control: A well containing the bacterial inoculum in CAMHB without any peptide. This well should show clear turbidity, indicating robust bacterial growth.
-
Negative Control: A well containing only sterile CAMHB. This well should remain clear, indicating the sterility of the medium.
-
Reference Standard: Include a known antibiotic (e.g., vancomycin) with a known MIC range for the specific S. aureus strain being tested to ensure the validity of the assay.
Visualizations
Caption: Workflow for MIC determination of this compound.
Caption: Proposed mechanism of action of this compound.
References
- 1. droracle.ai [droracle.ai]
- 2. idexx.dk [idexx.dk]
- 3. idexx.com [idexx.com]
- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 5. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.sahmri.org.au [research.sahmri.org.au]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mode of Action of the Antimicrobial Peptide Aureocin A53 from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kemicas.com [kemicas.com]
- 12. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 13. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. dickwhitereferrals.com [dickwhitereferrals.com]
Determining the Cytotoxicity of Aurein 2.6 Using the MTT Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of the antimicrobial peptide, Aurein 2.6. This document outlines the scientific principles, detailed experimental protocols, data interpretation, and the underlying cellular mechanisms of this compound-induced cytotoxicity.
Introduction
This compound is a member of the aurein family of antimicrobial peptides (AMPs), which are naturally occurring defense molecules.[1] Like other AMPs, this compound has garnered interest for its potential therapeutic applications, including its anticancer properties.[1][2] A critical step in evaluating the therapeutic potential of any compound is to determine its cytotoxic profile against various cell types. The MTT assay is a widely used, reliable, and quantitative colorimetric method to assess cell viability and cytotoxicity.[3][4][5][6]
The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active (living) cells.[3][7] The amount of formazan produced is directly proportional to the number of viable cells.[7] By measuring the absorbance of the solubilized formazan, one can quantify the effect of a compound like this compound on cell viability.[6]
Data Presentation
The following table summarizes representative data on the cytotoxic effects of Aurein 1.2, a closely related peptide to this compound, and its engineered analogs on various human cancer and normal cell lines after a 48-hour treatment period, as determined by the MTT assay. This data illustrates the type of quantitative results that can be obtained using the described protocol.
| Cell Line | Cell Type | Treatment (10 µM) | Cell Viability (%) |
| SW480 | Colorectal Adenocarcinoma | Aurein 1.2 | 77.87 |
| SW480 | Colorectal Adenocarcinoma | Aurein 1.2 mutant (Aurm) | 51.63 |
| SW480 | Colorectal Adenocarcinoma | R5-Aurein 1.2 (R5-Aur) | 43.89 |
| SW480 | Colorectal Adenocarcinoma | R5-Aurein 1.2 mutant (R5-Aurm) | 40.62 |
| SW480 | Colorectal Adenocarcinoma | 5-Fluorouracil (5FU) | 52.92 |
| HT29 | Colorectal Adenocarcinoma | Aurein 1.2 | 78.81 |
| HT29 | Colorectal Adenocarcinoma | Aurein 1.2 mutant (Aurm) | 66.10 |
| HT29 | Colorectal Adenocarcinoma | R5-Aurein 1.2 (R5-Aur) | 61.56 |
| HT29 | Colorectal Adenocarcinoma | R5-Aurein 1.2 mutant (R5-Aurm) | 54.22 |
| HT29 | Colorectal Adenocarcinoma | 5-Fluorouracil (5FU) | 57.34 |
| KDR | Normal | Aurein 1.2 | 96.95 |
| KDR | Normal | Aurein 1.2 mutant (Aurm) | 93.10 |
| KDR | Normal | R5-Aurein 1.2 (R5-Aur) | 92.58 |
| KDR | Normal | R5-Aurein 1.2 mutant (R5-Aurm) | 91.77 |
| HUVEC | Normal | Aurein 1.2 | 95.08 |
| HUVEC | Normal | Aurein 1.2 mutant (Aurm) | 89.97 |
| HUVEC | Normal | R5-Aurein 1.2 (R5-Aur) | 80.77 |
| HUVEC | Normal | R5-Aurein 1.2 mutant (R5-Aurm) | 73.62 |
Data is adapted from a study on Aurein 1.2 and its analogs.[8]
Experimental Protocols
This section provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT assay.
Materials
-
Target cell lines (e.g., cancer cell lines and normal control cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound peptide (lyophilized)
-
Sterile phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow Diagram
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture the desired cell lines in their appropriate complete medium until they reach about 80% confluency.
-
Trypsinize adherent cells or collect suspension cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium).[9] The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase during the assay.[8]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach (for adherent cells).
-
-
Preparation of this compound Working Solutions:
-
Reconstitute the lyophilized this compound peptide in a suitable sterile solvent (e.g., sterile water or PBS) to create a high-concentration stock solution.
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treating the cells. It is advisable to test a wide range of concentrations initially to determine the approximate cytotoxic range.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include control wells:
-
Untreated Control: Cells treated with 100 µL of complete medium only.
-
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve this compound.
-
Blank Control: Wells containing 100 µL of medium without cells.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[4]
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the MTT incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for about 10-15 minutes to ensure complete solubilization of the formazan.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability.[11]
-
Mechanism of this compound Cytotoxicity
The cytotoxic activity of Aurein peptides, including this compound, is primarily attributed to their ability to disrupt the cell membrane.[1][12] This mechanism is thought to be selective for cancer cells due to differences in membrane composition between cancerous and normal cells. Cancer cell membranes often have a higher negative charge due to an increased concentration of anionic molecules like phosphatidylserine on their outer leaflet.[13]
The proposed mechanism involves the following steps:
-
Electrostatic Attraction: The cationic this compound peptide is electrostatically attracted to the anionic surface of the cancer cell membrane.[13]
-
Membrane Interaction and Disruption: Upon binding, the peptide disrupts the integrity of the cell membrane. For the related Aurein 1.2, a "carpet model" has been proposed where the peptides accumulate on the membrane surface, and at a critical concentration, they cause a detergent-like effect, leading to membrane permeabilization and lysis.[12] This disruption leads to the leakage of intracellular contents and ultimately cell death.
-
Induction of Apoptosis: In addition to direct membrane lysis (necrosis), membrane perturbation can trigger downstream signaling pathways leading to programmed cell death, or apoptosis.[14] This can involve the influx of ions, disruption of mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c, and activation of caspases.[15][16][17]
Signaling Pathway Diagram
Caption: this compound induced cytotoxicity pathway.
Conclusion
The MTT assay is a robust and valuable tool for quantifying the cytotoxic effects of this compound.[18] By following the detailed protocol provided, researchers can obtain reliable and reproducible data to determine the dose-dependent effects of this peptide on various cell lines. Understanding the cytotoxic profile and the underlying mechanisms of action is essential for the further development of this compound as a potential anticancer therapeutic agent. The selectivity of Aurein peptides for cancer cells over normal cells, as suggested by preliminary data, highlights their therapeutic promise.[8]
References
- 1. Effect of Membrane Composition on Antimicrobial Peptides Aurein 2.2 and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Peptides: Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Counting & Health Analysis [sigmaaldrich.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial peptides with selective antitumor mechanisms: prospect for anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Erianin induces G2/M-phase arrest, apoptosis, and autophagy via the ROS/JNK signaling pathway in human osteosarcoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oridonin induces G2/M arrest and apoptosis via activating ERK-p53 apoptotic pathway and inhibiting PTK-Ras-Raf-JNK survival pathway in murine fibrosarcoma L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Allicin induces apoptosis in gastric cancer cells through activation of both extrinsic and intrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and characterization of new antimicrobial peptides derived from aurein 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Visualizing Aurein 2.6-Bacterial Interactions Using Fluorescent Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antimicrobial peptides (AMPs) represent a promising class of therapeutics in an era of mounting antibiotic resistance. Aurein 2.6 is an AMP isolated from the Australian bell frog Litoria aurea, which has demonstrated activity primarily against Gram-positive bacteria.[1] Understanding the precise mechanism of action is crucial for the development and optimization of AMP-based drugs. Live-cell fluorescence microscopy is a powerful tool for elucidating the dynamic interactions between AMPs and bacterial cells in real-time.[2][3] This application note provides detailed protocols for fluorescently labeling this compound and using microscopy to visualize its interaction with bacteria, assess membrane permeabilization, and measure changes in membrane potential. The primary mechanism of related aurein peptides involves the formation of small, ion-selective pores in the cell membrane, leading to depolarization and a disruption of ion homeostasis, without causing large-scale membrane rupture.[4][5]
Key Experimental Workflows
The overall process involves preparing the fluorescently labeled peptide and target bacteria, performing the microscopy-based interaction assays, and finally, analyzing the acquired images and data.
Caption: High-level overview of the experimental procedure.
Mechanism of Action Pathway
This compound primarily targets the bacterial cell membrane. The proposed mechanism involves the peptide's initial electrostatic attraction to the anionic components of the Gram-positive bacterial cell wall, followed by insertion into the lipid bilayer, forming pores that disrupt the membrane potential and ionic gradients, ultimately leading to cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Live-Cell Imaging and Analysis Shed Light on the Complexity and Dynamics of Antimicrobial Peptide Action [frontiersin.org]
- 3. Live-Cell Imaging and Analysis Shed Light on the Complexity and Dynamics of Antimicrobial Peptide Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the mechanism of action of two analogues of aurein 2.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Peptides from the Aurein Family Form Ion-Selective Pores in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Purity Analysis of Aurein 2.6 using Mass Spectrometry
Introduction
Aurein 2.6 is an antimicrobial peptide (AMP) with significant therapeutic potential due to its broad-spectrum activity against Gram-positive bacteria.[1] As with any biopharmaceutical, ensuring the purity of synthetically produced or purified this compound is a critical step in research, development, and quality control. Mass spectrometry (MS) offers a rapid, sensitive, and accurate method for determining the purity of peptides like this compound, providing information on the presence of impurities, truncations, or modifications. This application note details protocols for the purity analysis of this compound using two common mass spectrometry techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Mass Spectrometry (LC-MS).
This compound is a 16-amino acid peptide with the sequence GLFDIVKKVVGALGSL-NH2.[2] Its monoisotopic mass is a key parameter for identification and purity assessment. Any deviation from the expected mass can indicate the presence of impurities or modifications.
Core Applications:
-
Purity assessment of synthetic this compound: To identify and quantify the target peptide and any synthesis-related impurities.
-
Quality control of purified this compound: To ensure batch-to-batch consistency and high purity of the final product.
-
Identification of modifications: To detect any post-synthesis modifications or degradation products.
Experimental Workflow Overview
The general workflow for the mass spectrometry-based purity analysis of this compound involves sample preparation, followed by data acquisition using either MALDI-TOF MS for rapid screening or LC-MS for more detailed, quantitative analysis.
Caption: Experimental workflow for this compound purity analysis.
Protocols
Protocol 1: Rapid Purity Screening by MALDI-TOF MS
This protocol is suitable for high-throughput screening of multiple samples to quickly assess the presence of the target peptide and major impurities.
Materials:
-
This compound sample
-
MALDI target plate
-
α-Cyano-4-hydroxycinnamic acid (HCCA) matrix solution (5 mg/mL in 50% acetonitrile, 0.1% trifluoroacetic acid)[3]
-
Pipettes and tips
-
MALDI-TOF mass spectrometer
Method:
-
Sample Preparation:
-
Dissolve the this compound sample in 0.1% trifluoroacetic acid (TFA) in water to a concentration of approximately 1 pmol/µL.
-
Mix the sample solution with the HCCA matrix solution in a 1:1 ratio (v/v) directly on the MALDI target plate.
-
Allow the mixture to air-dry completely, forming a crystalline spot.
-
-
Data Acquisition:
-
Load the MALDI target plate into the mass spectrometer.
-
Acquire mass spectra in positive ion reflector mode over a mass range that includes the expected m/z of this compound (e.g., m/z 1000-2000).
-
Calibrate the instrument using a standard peptide mixture.
-
-
Data Analysis:
-
Identify the peak corresponding to the monoisotopic mass of this compound.
-
Assess the presence of other peaks, which may represent impurities or degradation products.
-
Purity can be estimated by comparing the relative intensity of the this compound peak to the total ion intensity of all peaks in the spectrum.
-
Protocol 2: Quantitative Purity Analysis by LC-MS
This protocol provides a more detailed and quantitative assessment of this compound purity, separating impurities chromatographically before mass analysis.
Materials:
-
This compound sample
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
-
C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Sample vials
Method:
-
Sample Preparation:
-
Dissolve the this compound sample in Mobile Phase A to a concentration of approximately 10 µg/mL.
-
Filter the sample through a 0.22 µm filter if necessary.
-
-
LC-MS Analysis:
-
Set the column temperature to 40°C.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 5 µL of the sample.
-
Apply a linear gradient to separate the peptide and its impurities (e.g., 5% to 95% Mobile Phase B over 15 minutes).
-
Set the mass spectrometer to acquire data in positive ion mode over a scan range of m/z 400-1800.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of this compound.
-
Integrate the peak area of the this compound peak and any impurity peaks.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all detected components.
-
Data Presentation
The quantitative data obtained from the LC-MS analysis can be summarized in a table for clear comparison.
| Sample ID | Retention Time (min) | Observed m/z | Expected m/z | Purity (%) |
| This compound Batch 1 | 8.52 | 1614.99 | 1613.98 | 98.5 |
| This compound Batch 2 | 8.51 | 1614.98 | 1613.98 | 95.2 |
| This compound Batch 3 | 8.53 | 1614.99 | 1613.98 | 99.1 |
Note: The observed m/z may vary slightly from the expected monoisotopic mass depending on the charge state and instrument calibration. The expected monoisotopic mass of Aurein 2.2 is 1613.98 g/mol , which is structurally similar to this compound.[4]
Logical Relationship of Purity Analysis
The purity of this compound directly impacts its biological activity and potential for therapeutic use. The following diagram illustrates the logical relationship between purity analysis and the drug development process.
Caption: Logical flow of this compound purity assessment.
Conclusion
Mass spectrometry, particularly MALDI-TOF MS for rapid screening and LC-MS for detailed quantitative analysis, provides a powerful tool for the purity assessment of the antimicrobial peptide this compound. The protocols outlined in this application note offer reliable methods for researchers, scientists, and drug development professionals to ensure the quality and consistency of their this compound samples, which is a critical aspect of preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the structure and membrane interaction of the antimicrobial peptides aurein 2.2 and 2.3 from Australian southern bell frogs | UBC Chemistry [chem.ubc.ca]
- 3. 2.4. MALDI-TOF/TOF Analysis and De Novo Peptide Sequencing [bio-protocol.org]
- 4. Aurein 2.2 | C76H131N19O19 | CID 102007746 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Aurein 2.6 in Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to surfaces and are notoriously resistant to conventional antimicrobial treatments. The development of novel anti-biofilm agents is a critical area of research in the fight against chronic and device-associated infections. Aurein 2.6 is a cationic antimicrobial peptide (AMP) with the sequence Gly-Leu-Phe-Asp-Ile-Ala-Lys-Lys-Val-Ile-Gly-Val-Ile-Gly-Ser-Leu-NH2[1]. Like many AMPs, this compound is of interest for its potential to disrupt bacterial membranes and interfere with biofilm formation. While specific data on the anti-biofilm activity of this compound is limited, this document provides a generalized framework for its experimental use in biofilm disruption assays based on its known antimicrobial properties and established protocols for other antimicrobial peptides.
Mechanism of Action
The primary mechanism of action for many antimicrobial peptides against planktonic bacteria involves the electrostatic attraction to the negatively charged bacterial membrane, followed by membrane disruption through various models such as the "barrel-stave," "carpet," or "toroidal pore" models. In the context of biofilms, AMPs are thought to act through several mechanisms:
-
Direct killing of biofilm-embedded cells: By permeabilizing the cell membranes of bacteria within the biofilm.
-
Inhibition of biofilm formation: By interfering with the initial attachment of bacteria to surfaces.
-
Disruption of the biofilm matrix: Some AMPs can interact with and degrade components of the EPS matrix.
-
Interference with quorum sensing: By disrupting the cell-to-cell communication systems that regulate biofilm development.
While the precise mechanism of this compound against biofilms is not fully elucidated, its known activity against Gram-positive bacteria suggests a strong potential for membrane disruption within the biofilm structure.
Data Presentation
The following table summarizes the known Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-positive bacteria in their planktonic state. These values can serve as a starting point for determining the concentration range for biofilm disruption assays. It is important to note that the Minimum Biofilm Eradication Concentration (MBEC) is often significantly higher than the MIC.
| Bacterial Strain | MIC (µM) | Reference |
| Micrococcus luteus | 25 | [1] |
| Staphylococcus aureus | 25 | [1] |
| Staphylococcus epidermidis | 30 | [1] |
| Streptococcus mutans | 25 | [1] |
| Bacillus subtilis | 30 | [1] |
Note: Quantitative data for the percentage of biofilm reduction or MBEC values for this compound are not widely available in published literature. Researchers are encouraged to determine these values empirically.
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) of this compound
This protocol determines the minimum concentration of this compound required to inhibit the formation of a biofilm.
Materials:
-
This compound peptide
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in the appropriate growth medium.
-
Dilute the overnight culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh medium.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the 96-well plate containing 100 µL of the this compound dilutions.
-
Include positive control wells (bacteria and medium only) and negative control wells (medium only).
-
Incubate the plate at 37°C for 24-48 hours under static conditions.
-
-
Crystal Violet Staining:
-
Gently aspirate the planktonic bacteria from each well.
-
Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Air dry the plate.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The MBIC is defined as the lowest concentration of this compound that results in a significant reduction in biofilm formation compared to the positive control.
-
Caption: Workflow for MBIC determination.
Protocol 2: Disruption of Pre-formed Biofilms by this compound
This protocol assesses the ability of this compound to disrupt established biofilms.
Materials:
-
Same as Protocol 1.
Procedure:
-
Biofilm Formation:
-
Prepare a bacterial inoculum as described in Protocol 1.
-
Add 200 µL of the diluted inoculum to each well of a 96-well plate.
-
Incubate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Treatment with this compound:
-
Gently remove the planktonic bacteria from each well.
-
Wash the wells twice with sterile PBS.
-
Add 200 µL of fresh medium containing various concentrations of this compound to the wells with pre-formed biofilms.
-
Include a positive control (biofilm with fresh medium only) and a negative control (medium only).
-
Incubate for a further 24 hours at 37°C.
-
-
Quantification of Remaining Biofilm:
-
Follow the Crystal Violet Staining and Quantification steps as described in Protocol 1 (steps 4 and 5).
-
The percentage of biofilm disruption can be calculated using the following formula: % Disruption = [1 - (Absorbance of treated well / Absorbance of control well)] x 100
-
Caption: Workflow for pre-formed biofilm disruption assay.
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Visualization of Biofilm Disruption
This protocol allows for the visualization of the effect of this compound on biofilm structure and cell viability.
Materials:
-
This compound peptide
-
Bacterial strain of interest
-
Appropriate growth medium
-
Sterile glass-bottom dishes or chamber slides
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar)
-
Confocal microscope
Procedure:
-
Biofilm Formation:
-
Grow biofilms on sterile glass-bottom dishes as described in Protocol 2.
-
-
Treatment with this compound:
-
Treat the pre-formed biofilms with the desired concentration of this compound for the desired time.
-
-
Staining:
-
Gently wash the biofilms with PBS.
-
Stain the biofilms with a LIVE/DEAD staining solution (e.g., SYTO 9 and propidium iodide) according to the manufacturer's instructions. Live cells will fluoresce green, and dead cells will fluoresce red.
-
-
Imaging:
-
Visualize the stained biofilms using a confocal laser scanning microscope.
-
Acquire z-stack images to analyze the three-dimensional structure of the biofilm and the distribution of live and dead cells.
-
Signaling Pathways
The disruption of bacterial biofilms by antimicrobial peptides is a multifaceted process that can interfere with key bacterial signaling pathways. A generalized pathway is illustrated below.
Caption: Generalized signaling pathway for AMP-mediated biofilm disruption.
Conclusion
This compound presents a promising candidate for the development of new anti-biofilm therapies. The protocols outlined in this document provide a comprehensive framework for the initial in vitro evaluation of its efficacy against bacterial biofilms. Further research is warranted to elucidate its precise mechanism of action and to determine its activity against a broader range of clinically relevant pathogens in more complex biofilm models. The successful application of these assays will contribute to a better understanding of the therapeutic potential of this compound and other antimicrobial peptides in combating biofilm-associated infections.
References
Techniques for Labeling Aurein 2.6 for Tracking Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 2.6 is a 16-amino acid antimicrobial peptide with the sequence GLFDIAKKVIGVIGSL[1]. Its potential as a therapeutic agent necessitates effective methods for tracking its distribution, localization, and mechanism of action in biological systems. This document provides detailed application notes and protocols for the fluorescent and radioactive labeling of this compound, enabling its use in a variety of tracking studies, including in vitro microscopy and in vivo imaging.
Labeling Strategies for this compound
The primary sites for labeling this compound are the primary amines present on the peptide. These include the N-terminal glycine and the ε-amino groups of the two lysine residues at positions 7 and 8. The choice of labeling strategy will depend on the specific requirements of the tracking study, such as the desired sensitivity, resolution, and biological system being investigated.
Fluorescent Labeling
Fluorescent labeling is a widely used technique for tracking peptides in real-time using methods such as fluorescence microscopy and flow cytometry. The most common approach for labeling primary amines is through the use of N-hydroxysuccinimide (NHS) esters of fluorescent dyes.[2][3][4][5][] These reagents react with primary amines in a pH-dependent manner to form stable amide bonds.[2][3][4]
Radioactive Labeling
Radioactive labeling offers high sensitivity for in vivo tracking studies using techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT).[7][8] Common methods for radiolabeling peptides include direct iodination of tyrosine residues (not present in this compound) or the use of bifunctional chelating agents to complex radiometals.[9][10] For this compound, a chelator can be conjugated to one of the primary amines, followed by chelation with a suitable radionuclide.
Quantitative Data Summary
The following tables summarize typical quantitative data that can be expected when labeling this compound using the protocols described below. Actual results may vary depending on the specific reagents and conditions used.
Table 1: Fluorescent Labeling of this compound with FITC-NHS Ester
| Parameter | Typical Value | Method of Determination |
| Labeling Efficiency | 70-90% | HPLC, Mass Spectrometry |
| Degree of Labeling (DOL) | 1-2 dyes/peptide | Spectrophotometry (A280/A495) |
| Purity of Labeled Peptide | >95% | HPLC |
| Yield of Labeled Peptide | 50-70% | UV-Vis Spectroscopy |
Table 2: Radioactive Labeling of this compound with ¹¹¹In via DOTA-NHS Ester
| Parameter | Typical Value | Method of Determination |
| Conjugation Efficiency (DOTA-NHS) | 60-80% | Mass Spectrometry |
| Radiolabeling Yield | >95% | Radio-TLC, Radio-HPLC |
| Radiochemical Purity | >98% | Radio-TLC, Radio-HPLC |
| Specific Activity | 1-10 MBq/µg | Gamma Counter |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with FITC-NHS Ester
This protocol describes the labeling of this compound with fluorescein isothiocyanate (FITC) using an NHS ester derivative.
Materials:
-
This compound peptide
-
FITC-NHS ester (or other amine-reactive fluorescent dye)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
PD-10 desalting column (or similar gel filtration column)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Peptide Preparation: Dissolve this compound in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the FITC-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 5-10 molar excess of the dissolved FITC-NHS ester to the peptide solution. Mix gently and incubate for 1-2 hours at room temperature, protected from light.
-
Purification:
-
Gel Filtration: To remove unreacted dye, apply the reaction mixture to a PD-10 desalting column equilibrated with phosphate-buffered saline (PBS) or another suitable buffer. Collect the fractions containing the labeled peptide (typically the first colored fractions).
-
HPLC Purification: For higher purity, perform reverse-phase HPLC.[11][12] Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). Monitor the elution profile at both 220 nm (peptide backbone) and the excitation wavelength of the fluorophore (e.g., 495 nm for FITC). Collect the peak corresponding to the labeled peptide.
-
-
Characterization:
-
Mass Spectrometry: Confirm the identity and degree of labeling of the purified peptide by mass spectrometry.[13][14]
-
Spectrophotometry: Determine the concentration of the peptide and the degree of labeling by measuring the absorbance at 280 nm (if the peptide contains Trp or Tyr) and the absorbance maximum of the fluorophore.
-
Protocol 2: Radioactive Labeling of this compound with ¹¹¹In via DOTA-NHS Ester
This protocol involves a two-step process: first, the conjugation of a DOTA-NHS ester chelator to this compound, followed by radiolabeling with Indium-111.
Materials:
-
This compound peptide
-
DOTA-NHS ester
-
DMSO, anhydrous
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
¹¹¹InCl₃ in 0.05 M HCl
-
0.2 M Ammonium acetate buffer (pH 5.5)
-
Metal-free water and reaction vials
-
Radio-TLC or Radio-HPLC system
-
Gamma counter
Procedure:
Step 1: Conjugation of DOTA-NHS Ester to this compound
-
Peptide Preparation: Dissolve this compound in 0.1 M sodium bicarbonate buffer to a concentration of 1-5 mg/mL.
-
Chelator Preparation: Dissolve DOTA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 3-5 molar excess of the DOTA-NHS ester solution to the peptide solution. Incubate for 4-6 hours at room temperature.
-
Purification: Purify the DOTA-Aurein 2.6 conjugate using reverse-phase HPLC as described in Protocol 1.
-
Characterization: Confirm the successful conjugation by mass spectrometry. The mass of the conjugate should be the mass of the peptide plus the mass of the DOTA chelator minus the mass of water.
Step 2: Radiolabeling with ¹¹¹In
-
Reaction Setup: In a metal-free microcentrifuge tube, add 5-10 µg of the DOTA-Aurein 2.6 conjugate dissolved in 0.2 M ammonium acetate buffer (pH 5.5).
-
Radiolabeling: Add 10-100 MBq of ¹¹¹InCl₃ to the tube. Gently mix and incubate at 80-95°C for 15-30 minutes.
-
Quality Control:
-
Radio-TLC/Radio-HPLC: Determine the radiochemical purity by spotting a small aliquot of the reaction mixture on a TLC plate or injecting it into a radio-HPLC system. The mobile phase should be chosen to separate the radiolabeled peptide from free ¹¹¹In.
-
Specific Activity: Measure the total radioactivity using a gamma counter and calculate the specific activity based on the amount of peptide used.
-
-
Purification (if necessary): If the radiochemical purity is below 95%, the labeled peptide can be purified using a C18 Sep-Pak cartridge.
Visualizations
Caption: Workflow for fluorescent labeling of this compound.
Caption: Workflow for radioactive labeling of this compound.
References
- 1. This compound peptide [novoprolabs.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiolabelled Peptides for Positron Emission Tomography and Endoradiotherapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. perlan.com.pl [perlan.com.pl]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Hemolysis Assay: Aurein 2.6 Toxicity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 2.6 is an antimicrobial peptide (AMP) originally isolated from the Australian Southern bell frog, Litoria aurea. Like many AMPs, this compound exhibits broad-spectrum antimicrobial activity, making it a person of interest for novel therapeutic development. However, a critical aspect of preclinical assessment for any potential therapeutic agent is the evaluation of its toxicity profile against host cells. One of the primary and most straightforward methods for assessing the cytotoxicity of novel compounds, particularly AMPs, is the in vitro hemolysis assay.[1][2] This assay measures the ability of a compound to damage red blood cells (erythrocytes), leading to the release of hemoglobin.[1] The level of hemolytic activity is a key indicator of a peptide's potential for systemic toxicity.[3] These application notes provide a detailed protocol for conducting an in vitro hemolysis assay to screen the toxicity of this compound.
Principle of the Assay
The in vitro hemolysis assay is a colorimetric method that quantifies the amount of hemoglobin released from erythrocytes upon their lysis.[1] A suspension of red blood cells is incubated with varying concentrations of the test peptide, this compound. If the peptide disrupts the erythrocyte membrane, hemoglobin is released into the supernatant. After centrifugation to pellet the intact cells and debris, the amount of hemoglobin in the supernatant is measured spectrophotometrically. The absorbance of the supernatant is directly proportional to the degree of hemolysis. The results are typically expressed as a percentage of hemolysis relative to a positive control (100% hemolysis) and a negative control (spontaneous hemolysis).
Proposed Mechanism of Aurein-Induced Hemolysis
While the precise signaling pathways for this compound-induced hemolysis are not extensively detailed in the literature, the mechanism is generally believed to be similar to that of other Aurein peptides and many antimicrobial peptides. The primary interaction is with the erythrocyte cell membrane. Aurein peptides are amphipathic, possessing both hydrophobic and hydrophilic regions, allowing them to interact with the lipid bilayer of the cell membrane.[4] Two predominant models for this interaction are the "barrel-stave" and "carpet" models. In the barrel-stave model, the peptides insert into the membrane, forming a pore or channel that disrupts the cell's osmotic balance, leading to lysis. In the carpet model, the peptides accumulate on the surface of the membrane, disrupting its curvature and integrity, which also results in cell lysis. It is also plausible that a combination of these mechanisms contributes to the hemolytic activity of this compound.
Data Presentation
The quantitative data from the in vitro hemolysis assay should be summarized for clear interpretation and comparison. The following tables provide a template for presenting the experimental results.
Table 1: Raw Absorbance Data
| Concentration (µM) | Replicate 1 (Absorbance at 540 nm) | Replicate 2 (Absorbance at 540 nm) | Replicate 3 (Absorbance at 540 nm) | Mean Absorbance | Standard Deviation |
| Negative Control (PBS) | |||||
| Positive Control (Triton X-100) | |||||
| This compound Conc. 1 | |||||
| This compound Conc. 2 | |||||
| This compound Conc. 3 | |||||
| This compound Conc. 4 | |||||
| This compound Conc. 5 | |||||
| This compound Conc. 6 |
Table 2: Percentage Hemolysis
| Concentration (µM) | Mean Absorbance | Percentage Hemolysis (%) | Standard Deviation |
| Negative Control (PBS) | 0 | ||
| Positive Control (Triton X-100) | 100 | ||
| This compound Conc. 1 | |||
| This compound Conc. 2 | |||
| This compound Conc. 3 | |||
| This compound Conc. 4 | |||
| This compound Conc. 5 | |||
| This compound Conc. 6 |
Experimental Protocols
This section provides a detailed methodology for performing the in vitro hemolysis assay with this compound.
Materials and Reagents
-
Fresh whole blood (human or other species, with an anticoagulant like EDTA or heparin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound peptide stock solution (in a suitable solvent, e.g., sterile water or PBS)
-
Triton X-100 (1% v/v in PBS) for positive control
-
96-well round-bottom microtiter plates
-
Spectrophotometer (plate reader) capable of reading absorbance at 540 nm
-
Centrifuge with a plate rotor
-
Incubator (37°C)
Preparation of Erythrocyte Suspension
-
Collect fresh whole blood into a tube containing an anticoagulant.
-
Centrifuge the blood at 500 x g for 10 minutes at 4°C to pellet the erythrocytes.
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Resuspend the erythrocyte pellet in 10 volumes of cold PBS (pH 7.4).
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Repeat the washing step (steps 4 and 5) two more times.
-
After the final wash, resuspend the erythrocyte pellet in PBS to a final concentration of 2% (v/v). This is the working erythrocyte suspension.
Experimental Procedure
-
Prepare serial dilutions of the this compound peptide in PBS in a separate 96-well plate or microcentrifuge tubes. A suggested concentration range is 1 µM to 100 µM.
-
In a 96-well round-bottom plate, add 100 µL of each this compound dilution to triplicate wells.
-
For the negative control, add 100 µL of PBS to three wells.
-
For the positive control, add 100 µL of 1% Triton X-100 to three wells.
-
To each well containing the peptide dilutions and controls, add 100 µL of the 2% erythrocyte suspension. The final volume in each well will be 200 µL.
-
Gently mix the contents of the wells by pipetting up and down or by gently tapping the plate.
-
Incubate the plate at 37°C for 1 hour.
-
After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the intact erythrocytes and cell debris.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
Data Analysis
The percentage of hemolysis is calculated using the following formula:
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Where:
-
Abs_sample is the absorbance of the wells containing this compound.
-
Abs_negative_control is the absorbance of the wells containing PBS (0% hemolysis).
-
Abs_positive_control is the absorbance of the wells containing Triton X-100 (100% hemolysis).
The results can be plotted as percentage hemolysis versus peptide concentration. The HC50 value, which is the concentration of the peptide that causes 50% hemolysis, can be determined from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro hemolysis assay.
Proposed Mechanism of this compound Action on Erythrocyte Membrane
Caption: Proposed mechanism of this compound-induced hemolysis.
References
- 1. Prediction of hemolytic peptides and their hemolytic concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tru.arcabc.ca [tru.arcabc.ca]
Troubleshooting & Optimization
Aurein 2.6 Peptide: Technical Support Center for Yield and Purity Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the yield and purity of the Aurein 2.6 peptide. The following sections offer detailed protocols and data presentation examples to guide your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is an antimicrobial peptide originally isolated from the Australian Southern bell frog, Litoria aurea. Its sequence is H-Gly-Leu-Phe-Asp-Ile-Ala-Lys-Lys-Val-Ile-Gly-Val-Ile-Gly-Ser-Leu-OH.[1] It has a molecular weight of approximately 1629 Da.[1] this compound is known for its activity against Gram-positive bacteria.[2]
Q2: What are the common methods for producing this compound?
This compound can be produced by solid-phase peptide synthesis (SPPS) or through recombinant expression in a host system like Escherichia coli. While SPPS is direct, it can be expensive for larger quantities. Recombinant expression is a cost-effective alternative for high-yield production, though it may present challenges such as inclusion body formation and the need for extensive purification.
Q3: Why is my recombinant this compound peptide forming inclusion bodies in E. coli?
High-level expression of foreign proteins in E. coli often leads to the formation of insoluble protein aggregates known as inclusion bodies.[3] This can be caused by several factors, including the high rate of protein synthesis overwhelming the cellular folding machinery, the hydrophobic nature of the peptide, or the lack of necessary post-translational modifications in the bacterial host.
Q4: What is the standard method for purifying this compound?
The standard and most effective method for purifying this compound and similar synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4] This technique separates the peptide from impurities based on hydrophobicity. A C18 column is typically used, with a mobile phase consisting of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA).[1][4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of Recombinant this compound
Q: I'm not getting a good yield of my peptide after inducing expression in E. coli. What are the possible causes and solutions?
A: Low expression yields are a common issue. The following troubleshooting steps and optimizations can help improve your results.
-
Codon Optimization: The codon usage of the this compound gene may not be optimal for E. coli. Consider synthesizing a gene with codons optimized for your expression host. Strains like Rosetta(DE3), which supply tRNAs for rare codons, can also improve expression.
-
Promoter Strength and Induction: Very strong promoters (like T7) can lead to extremely rapid protein synthesis, causing metabolic burden and potentially leading to inclusion body formation instead of soluble protein.
-
Solution 1: Lower the concentration of the inducer (e.g., IPTG) to slow down the rate of transcription.
-
Solution 2: Use a weaker or more tightly regulated promoter system, such as the araBAD promoter.
-
-
Expression Temperature: High temperatures (e.g., 37°C) promote rapid cell growth but can also increase protein aggregation.
-
Solution: Lower the induction temperature to a range of 15-25°C. This slows down protein synthesis, which can facilitate proper folding and increase the yield of soluble peptide.
-
-
Host Strain Selection: The choice of E. coli strain is critical.
-
BL21(DE3): A standard choice, but may not be optimal for all proteins. It is deficient in Lon and OmpT proteases, which helps reduce protein degradation.
-
Rosetta™(DE3): Useful for proteins with codons that are rare in E. coli.
-
SHuffle®: Engineered to promote disulfide bond formation in the cytoplasm, which may be relevant for other peptides but not this compound which lacks cysteine.
-
Caption: Decision tree for diagnosing and resolving low recombinant peptide yield.
Issue 2: Peptide is Expressed but Found in Inclusion Bodies
Q: My SDS-PAGE analysis shows a strong band for this compound in the insoluble pellet. How can I recover the active peptide?
A: Recovering peptide from inclusion bodies is a multi-step process involving isolation, solubilization, and refolding.
-
Isolation and Washing: The first step is to lyse the cells and isolate the inclusion bodies from other cellular components. Thorough washing is crucial to remove contaminating proteins and membrane lipids.[4]
-
Solubilization: Inclusion bodies are dense aggregates that must be unfolded using strong denaturing agents.
-
Common Denaturants: 6-8 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea are effective.
-
Reducing Agents: Although this compound has no cysteines, for many peptides, a reducing agent like Dithiothreitol (DTT) is included to break any incorrect disulfide bonds.
-
-
Refolding: This is the most critical step. The denatured peptide is diluted into a refolding buffer, allowing it to reassume its native, active conformation.
-
Methods: Rapid or stepwise dialysis, or direct dilution are common methods. Dilution is often preferred as it is simple and helps prevent re-aggregation by keeping the peptide concentration low.
-
Refolding Buffer Additives: Additives like L-arginine can be used to suppress aggregation and assist in proper folding.
-
Caption: Step-by-step workflow for the recovery of peptides from inclusion bodies.
Issue 3: Low Purity After RP-HPLC Purification
Q: My peptide is expressed, but the final purity after RP-HPLC is low. How can I improve the separation?
A: Low purity after RP-HPLC is often due to suboptimal separation conditions. The goal is to maximize the resolution between your target peptide and impurities.
-
Gradient Optimization: The steepness of the acetonitrile gradient is the most critical parameter.
-
Problem: A steep gradient causes peaks to elute close together, resulting in poor resolution.
-
Solution: After an initial broad "scouting" gradient (e.g., 5-95% acetonitrile), run a shallower, focused gradient around the elution point of your peptide. For example, if your peptide elutes at 40% acetonitrile, try a gradient of 30-50% over a longer period.
-
-
Flow Rate: Reducing the flow rate can sometimes improve peak resolution, although it will increase the run time.
-
Column Choice: Ensure you are using a C18 column, which is standard for peptides due to its high hydrophobicity.[4] The properties of the silica backbone can also affect selectivity.[5]
-
Sample Overload: Injecting too much crude peptide onto the column can cause peak broadening and poor separation.
-
Solution: Perform a loading study to determine the maximum amount of sample your column can handle while maintaining good resolution.
-
-
Contaminants: Impurities can include truncated or modified peptides from the synthesis/expression, or residual reagents.[4] A well-optimized gradient is the best way to separate these.
Data Presentation
Effective optimization requires careful tracking of results. The following tables are examples of how to organize your data to compare different experimental conditions.
Table 1: Example of this compound Expression Optimization in Different E. coli Strains and Temperatures
| Host Strain | Induction Temp. (°C) | Induction Time (hr) | Total Yield (mg/L Culture) | Soluble Fraction (%) |
| BL21(DE3) | 37 | 4 | 50 | 15 |
| BL21(DE3) | 18 | 16 | 35 | 60 |
| Rosetta(DE3) | 37 | 4 | 65 | 20 |
| Rosetta(DE3) | 18 | 16 | 45 | 75 |
Table 2: Example of RP-HPLC Purification Optimization
| Gradient Slope (%B/min)* | Flow Rate (mL/min) | Sample Load (mg) | Purity (%) | Recovery (%) |
| 5.0 | 1.0 | 10 | 85.2 | 70 |
| 1.0 | 1.0 | 10 | 96.1 | 65 |
| 0.5 | 1.0 | 10 | 98.5 | 62 |
| 1.0 | 0.8 | 10 | 97.3 | 64 |
| 1.0 | 1.0 | 20 | 92.4 | 85 |
* %B/min refers to the percentage increase in acetonitrile per minute.
Experimental Protocols
Protocol 1: Recombinant Expression of this compound as a Fusion Protein
This protocol assumes the this compound gene has been cloned into an expression vector (e.g., pET series) with a fusion tag (e.g., His-tag or SUMO-tag) to aid in initial purification and potentially improve solubility.
-
Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3) or Rosetta(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the antibiotic. Grow overnight at 37°C with vigorous shaking (220 rpm).
-
Main Culture: Inoculate 1 L of LB medium (with antibiotic) with the 10 mL starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to a final concentration of 0.1-1.0 mM.
-
Expression: Continue to incubate the culture for 16-20 hours at the lower temperature with shaking.
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
Protocol 2: Purification of this compound from Inclusion Bodies
-
Cell Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA). Lyse the cells using sonication on ice.
-
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. The inclusion bodies will be in the pellet. Discard the supernatant (soluble fraction).
-
Washing: Resuspend the pellet in 30 mL of wash buffer (Lysis Buffer + 1% Triton X-100). Sonicate briefly to disperse the pellet, then centrifuge again at 15,000 x g for 20 minutes. Repeat this wash step twice.
-
Solubilization: Resuspend the washed pellet in 10 mL of solubilization buffer (50 mM Tris-HCl, pH 8.0, 8 M Urea, 5 mM DTT). Stir at room temperature for 1-2 hours until the pellet is completely dissolved.
-
Clarification: Centrifuge the solubilized solution at 20,000 x g for 30 minutes to remove any remaining insoluble debris. Collect the supernatant.
-
Refolding: Add the supernatant dropwise into 500 mL of cold, stirring refolding buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5 M L-arginine) over 4-6 hours at 4°C.
-
Concentration & Dialysis: Allow the refolding solution to stir gently overnight at 4°C. Concentrate the refolded protein solution and dialyze against the initial RP-HPLC buffer (e.g., 0.1% TFA in water).
Protocol 3: RP-HPLC Purification of this compound
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm for analytical or larger for preparative).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Sample Injection: Filter the dialyzed, refolded peptide solution through a 0.22 µm filter. Inject the sample onto the column.
-
Gradient Elution:
-
Scouting Run: Run a linear gradient from 5% to 95% B over 30 minutes to determine the approximate elution time of this compound.
-
Optimization Run: Based on the scouting run, design a shallow gradient. For example, if the peptide eluted at 40% B, a new gradient could be:
-
0-5 min: 20% B (isocratic)
-
5-45 min: 20% to 60% B (linear gradient, 1% B/min)
-
45-50 min: 60% to 95% B (wash)
-
50-60 min: 95% to 5% B (re-equilibration)
-
-
-
Fraction Collection: Collect fractions (e.g., 1 mL) throughout the gradient, especially around the main peak.
-
Analysis and Pooling: Analyze the purity of each fraction using analytical RP-HPLC or mass spectrometry. Pool the fractions that contain the pure peptide.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified this compound peptide as a white powder.
References
Technical Support Center: Synthesis of Hydrophobic Aurein 2.6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chemical synthesis of the hydrophobic peptide Aurein 2.6.
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase peptide synthesis (SPPS) and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Peptide Aggregation on Resin: Hydrophobic sequences like this compound are prone to inter- and intra-chain aggregation during synthesis, leading to incomplete coupling and deprotection reactions.[1][2][3][4][5] | Optimize Synthesis Protocol: - Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a "magic mixture" (DCM:DMF:NMP at 1:1:1) to improve solvation.[6][7] - Disrupt Secondary Structures: Incorporate pseudoproline dipeptides or use backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) to disrupt hydrogen bonding.[1][2] - Elevated Temperature/Microwave: Perform coupling reactions at a higher temperature or use microwave-assisted SPPS to reduce aggregation.[2] - Chaotropic Agents: Add chaotropic salts such as LiCl or KSCN to the reaction mixture.[2] |
| Poor Solubility of Protected Peptide: The growing peptide chain may precipitate on the resin, making reactive sites inaccessible.[3][6] | Resin Selection: - Use a low-substitution resin to increase the distance between peptide chains. - Employ a more polar resin, such as a polyethylene glycol (PEG)-grafted polystyrene resin (e.g., TentaGel), to improve solvation of the peptide.[2] | |
| Difficult Purification | Poor Solubility of Cleaved Peptide: The crude peptide is insoluble in the HPLC mobile phase, leading to precipitation in the system.[3][6] | Solubilization Strategies: - Solvent Modification: Add formic acid, acetic acid, or hexafluoroisopropanol (HFIP) to the sample solvent to enhance solubility.[3] - Solubilizing Tags: Synthesize the peptide with a C-terminal hydrophilic tag (e.g., a poly-arginine tail) that can be cleaved after purification.[3] |
| Strong Retention on RP-HPLC Column: The high hydrophobicity of this compound causes it to bind strongly to the C18 stationary phase, resulting in broad peaks and poor recovery.[3] | HPLC Method Optimization: - Column Choice: Use a column with a less hydrophobic stationary phase (e.g., C8 or C4). - Mobile Phase: Increase the concentration of the organic solvent (acetonitrile or methanol) in the mobile phase. - Ion-Pairing Agent: Use a different ion-pairing agent, such as triethylamine phosphate (TEAP), in addition to trifluoroacetic acid (TFA). | |
| Incomplete Reactions | Steric Hindrance: Bulky amino acid side chains can hinder the approach of the activated amino acid. | Coupling Reagent: Use a more potent coupling reagent like HATU or HCTU in combination with a base such as DIPEA.[1][3] Double Coupling: Perform a second coupling step for difficult residues.[8] |
| Formation of Secondary Structures: The peptide chain adopts a secondary structure on the resin that masks the N-terminus.[4][5] | - Employ the strategies mentioned for preventing peptide aggregation. - Monitor the deprotection step carefully; if it is slow, consider using a stronger deprotection reagent or increasing the reaction time.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The main challenge is its high hydrophobicity, which leads to significant aggregation of the peptide chains on the solid support during synthesis.[3][4][6] This aggregation can hinder coupling and deprotection steps, resulting in low yields and difficult purification.[1][5]
Q2: Which solvent is best for the solid-phase synthesis of this compound?
A2: While DMF is a common solvent for SPPS, N-methylpyrrolidone (NMP) is often more effective for hydrophobic peptides as it is a better solvent for the growing peptide chain and can help to reduce aggregation.[7] A "magic mixture" of DCM, DMF, and NMP (1:1:1) has also been shown to be effective.[6]
Q3: How can I improve the solubility of my synthesized this compound for purification?
A3: To improve solubility for purification by RP-HPLC, you can try dissolving the crude peptide in a stronger solvent containing formic acid, acetic acid, or HFIP.[3] Another effective strategy is to synthesize the peptide with a temporary, cleavable hydrophilic tag at the C-terminus.[3]
Q4: What type of resin is recommended for synthesizing a hydrophobic peptide like this compound?
A4: A low-substitution resin is recommended to minimize inter-chain interactions. Additionally, using a more hydrophilic resin, such as a PEG-grafted resin, can improve the solvation of the hydrophobic peptide chain during synthesis.[2]
Q5: Are there any specific chemical modifications that can aid in the synthesis of this compound?
A5: Yes, incorporating pseudoproline dipeptides at appropriate positions in the peptide sequence can disrupt the formation of secondary structures that lead to aggregation.[1][2] The use of backbone-protecting groups like Hmb or Dmb on certain amino acid residues can also prevent hydrogen bonding and reduce aggregation.[1][2]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound with Hmb Backbone Protection
This protocol outlines a manual SPPS procedure using Fmoc chemistry with the incorporation of a 2-hydroxy-4-methoxybenzyl (Hmb) protecting group to mitigate on-resin aggregation.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Gly-(Hmb)Gly-OH
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine in DMF
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-amino acid with DIC (4 eq.) and Oxyma Pure (4 eq.) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
-
Incorporation of Hmb-protected dipeptide:
-
At the desired position, use Fmoc-Gly-(Hmb)Gly-OH and follow the standard coupling procedure.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Visualizations
Experimental Workflow for SPPS of this compound
Caption: Workflow for the solid-phase peptide synthesis of this compound.
Troubleshooting Logic for Low Synthesis Yield
Caption: Troubleshooting logic for addressing low synthesis yields of this compound.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. genscript.com [genscript.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
Aurein 2.6 Aggregation Prevention: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Aurein 2.6 aggregation in solution. The following information is designed to help you maintain the stability and solubility of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What is happening?
A1: Cloudiness or precipitation in your this compound solution is a strong indication of peptide aggregation. Peptides like this compound can self-associate to form larger, insoluble complexes. This aggregation can be influenced by several factors including peptide concentration, pH, ionic strength, and temperature.[1][2]
Q2: What are the primary factors that induce this compound aggregation?
A2: The aggregation of peptides is a complex process driven by various factors. For this compound, you should consider the following:
-
Hydrophobicity: Aurein peptides possess hydrophobic residues which can interact and lead to aggregation to minimize exposure to the aqueous environment.[1]
-
Electrostatic Interactions: The net charge of the peptide, which is dependent on the solution's pH, plays a crucial role. At a pH close to the peptide's isoelectric point (pI), the net charge is minimal, increasing the likelihood of aggregation.[1][2]
-
Concentration: Higher concentrations of this compound can increase the probability of intermolecular interactions, leading to aggregation.[2]
-
Solution Conditions: The ionic strength and the type of salts in the buffer can affect the electrostatic shielding between peptide molecules.[1]
-
Temperature: Elevated temperatures can increase the rate of aggregation. However, some proteins may also aggregate at lower temperatures, so it's essential to determine the optimal temperature for your specific construct.[2]
-
Surfaces and Interfaces: Peptides can adsorb to surfaces, such as the walls of storage vials or the air-water interface, which can induce conformational changes and promote aggregation.[1]
Q3: How can I prevent this compound from aggregating in my stock solutions and experimental buffers?
A3: Several strategies can be employed to prevent peptide aggregation. The optimal approach may require some empirical testing for this compound. Here are some recommended strategies:
-
Optimize Solution pH: Maintain the pH of the solution at least 1-2 units away from the isoelectric point (pI) of this compound. This will ensure the peptide carries a net positive or negative charge, leading to electrostatic repulsion between molecules.[2]
-
Adjust Ionic Strength: The salt concentration of your buffer can be optimized. While high salt concentrations can sometimes "salt out" proteins, moderate levels can help to shield charges and prevent aggregation.[2]
-
Use Excipients and Additives: Various additives can help stabilize peptides in solution. These include:
-
Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can prevent surface-induced aggregation.[1][3]
-
Amino Acids: Certain amino acids, such as Arginine and Glycine, can act as aggregation inhibitors.[1]
-
Sugars and Polyols: Sugars like sucrose and trehalose, and polyols like glycerol, can stabilize the native conformation of peptides.[2]
-
-
Control Peptide Concentration: Work with the lowest feasible concentration of this compound for your application. If high concentrations are necessary, consider the addition of stabilizing excipients.[2]
-
Proper Storage: Store this compound solutions at appropriate temperatures. For long-term storage, flash-freezing in a suitable buffer with a cryoprotectant (e.g., glycerol) and storing at -80°C is often recommended over storage at 4°C.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudy solution upon dissolving this compound | pH of the solvent is close to the pI of the peptide. | Adjust the pH of the solvent to be at least 1-2 units above or below the pI of this compound. |
| High peptide concentration. | Dissolve the peptide at a lower concentration. If a high concentration is required, add stabilizing excipients. | |
| Precipitate forms during storage | Sub-optimal storage temperature. | Store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
| Aggregation over time. | Add a cryoprotectant like glycerol to the stock solution before freezing. Consider adding a stabilizing agent like Arginine. | |
| Loss of biological activity | Aggregation leading to inactive forms. | Confirm the presence of aggregates using methods like DLS or SEC. Re-evaluate your formulation and storage conditions. |
| Adsorption to container surfaces. | Use low-protein-binding tubes. Consider adding a non-ionic surfactant (e.g., 0.01% Tween® 20). | |
| Inconsistent experimental results | Variable amounts of soluble peptide due to aggregation. | Prepare fresh solutions before each experiment. Filter the solution through a 0.22 µm filter to remove aggregates before use. |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
This protocol outlines a method to screen for the best buffer pH and ionic strength to maintain this compound solubility.
Methodology:
-
Prepare a series of buffers: Prepare buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).
-
Dissolve this compound: Dissolve a consistent amount of lyophilized this compound in each buffer to a final concentration (e.g., 1 mg/mL).
-
Visual Inspection: Visually inspect the solutions for any signs of precipitation or cloudiness immediately after dissolution and after a set incubation period (e.g., 1 hour, 24 hours) at a controlled temperature (e.g., 4°C or room temperature).
-
Quantitative Measurement (Optional):
-
UV-Vis Spectrophotometry: Measure the absorbance at a wavelength where aggregates scatter light (e.g., 340 nm or 600 nm). An increase in absorbance indicates aggregation.
-
Dynamic Light Scattering (DLS): Analyze the particle size distribution in the solution. The presence of large particles is indicative of aggregation.
-
Protocol 2: Evaluating the Effect of Excipients
This protocol is designed to assess the effectiveness of different excipients in preventing this compound aggregation.
Methodology:
-
Select an initial buffer: Choose a buffer system where this compound shows some tendency to aggregate to be able to observe the stabilizing effect of the excipients.
-
Prepare excipient stock solutions: Prepare concentrated stock solutions of various excipients (e.g., 1 M Arginine, 50% glycerol, 1% Tween® 20).
-
Formulate this compound with excipients: Add different concentrations of each excipient to the this compound solution.
-
Induce Aggregation (Optional Stress Condition): To accelerate the screening process, you can subject the samples to a stress condition known to induce aggregation, such as elevated temperature or agitation.
-
Monitor Aggregation: Use the same methods as in Protocol 1 (visual inspection, UV-Vis, DLS) to monitor the extent of aggregation over time in the presence of different excipients.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the troubleshooting and experimental design processes.
References
Aurein 2.6 High-Salt Activity Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the antimicrobial activity of Aurein 2.6 in high-salt conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a 16-amino-acid antimicrobial peptide with the sequence GLFDIAKKVIGVIGSL.[1] It belongs to the aurein family of peptides, which are known for their activity against various Gram-positive bacteria.[2][3] The primary mechanism of action for aurein peptides involves interaction with and disruption of the bacterial cell membrane.[4] This interaction is initially driven by electrostatic attraction between the cationic peptide and the anionic components of the bacterial membrane, followed by insertion into the membrane, leading to increased permeability and cell death.
Q2: Why is the antimicrobial activity of this compound reduced in high-salt conditions?
The antimicrobial efficacy of many cationic antimicrobial peptides, including likely this compound, is diminished in high-salt environments.[5][6] This is primarily due to the interference of cations (e.g., Na⁺) from the salt with the initial electrostatic attraction between the positively charged this compound and the negatively charged bacterial membrane. These cations compete with the peptide for binding sites on the membrane surface, effectively shielding the negative charges and weakening the peptide-membrane interaction. This inhibition reduces the peptide's ability to accumulate on the bacterial surface and disrupt the membrane.
Q3: What are the general strategies to improve the activity of this compound in high-salt environments?
A key strategy to counteract the inhibitory effects of high salt concentrations is to enhance the hydrophobicity of the peptide.[5][7] Increased hydrophobicity can strengthen the peptide's interaction with the lipid components of the bacterial membrane, making the binding less dependent on initial electrostatic attraction. This can be achieved through amino acid substitutions, such as replacing certain residues with bulkier, more hydrophobic amino acids. For example, studies on other antimicrobial peptides have shown that replacing specific amino acids with non-natural amino acids like β-naphthylalanine can significantly improve salt resistance.[7]
Q4: Are there any known analogs of Aurein peptides with enhanced salt resistance?
While specific data on this compound analogs with enhanced salt resistance is limited, studies on the closely related Aurein 1.2 provide valuable insights. For instance, an analog of Aurein 1.2, named M3 (with substitutions A10W, D4K, and E11K), demonstrated promising activity at physiological salt concentrations.[8] This suggests that strategic amino acid substitutions to increase positive charge and hydrophobicity can be a viable approach for developing salt-resistant this compound analogs.
Troubleshooting Guide
Problem: this compound shows significantly lower or no antimicrobial activity in my high-salt experimental buffer.
| Possible Cause | Troubleshooting Step |
| Salt Concentration Too High | Determine the salt sensitivity profile of your specific bacterial strain. The inhibitory effect of salt can be strain-dependent. Perform a Minimum Inhibitory Concentration (MIC) assay with a range of NaCl concentrations (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 300 mM) to identify the tolerance limit. |
| Suboptimal Peptide Concentration | The effective concentration of this compound may be higher in high-salt conditions. Increase the concentration of this compound in your assay to see if activity can be restored. |
| Interference with Initial Binding | The high ionic strength of the buffer is likely preventing the initial electrostatic interaction between this compound and the bacterial membrane. |
| Peptide Aggregation | High salt concentrations can sometimes induce aggregation of peptides. Check for any visible precipitation in your peptide stock solution when mixed with the high-salt buffer. If aggregation is suspected, consider preparing fresh peptide solutions or using a different buffer system if possible. |
Problem: I am designing an this compound analog for improved salt resistance, but it shows high toxicity to mammalian cells.
| Possible Cause | Troubleshooting Step |
| Excessive Hydrophobicity | While increasing hydrophobicity can enhance salt resistance, it can also lead to increased nonspecific membrane disruption and toxicity to eukaryotic cells. |
| High Cationicity | A very high net positive charge can also contribute to cytotoxicity. |
| Amphipathic Structure | The overall three-dimensional structure and the distribution of hydrophobic and hydrophilic residues are critical for selective activity. |
Quantitative Data
Table 1: MIC of this compound against Gram-Positive Bacteria
| Bacterium | MIC (µM) |
| Micrococcus luteus | 25 |
| Staphylococcus aureus | 25 |
| Staphylococcus epidermidis | 30 |
| Streptococcus mutans | 25 |
| Bacillus subtilis | 30 |
Source:[2]
Table 2: Hypothetical MIC of this compound at Different NaCl Concentrations
| Bacterium | 0 mM NaCl (µM) | 150 mM NaCl (µM) |
| Staphylococcus aureus | 25 | >100 (estimated) |
Note: This table is illustrative and based on the general behavior of antimicrobial peptides in high salt.[5][6]
Table 3: MIC of Aurein 1.2 Analog (M3) at Physiological Salt Concentration
| Bacterium | MIC (µg/mL) |
| Staphylococcus aureus | ≤16 |
| Escherichia coli | ≤16 |
Source:[8]
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay in High-Salt Conditions
This protocol outlines the determination of the MIC of this compound against a target bacterium in the presence of varying NaCl concentrations using a broth microdilution method.
Materials:
-
This compound peptide
-
Target bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Sterile NaCl solutions of various concentrations
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the target bacteria in MHB overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare Peptide Dilutions:
-
Prepare a stock solution of this compound in sterile water or a suitable solvent.
-
Perform serial two-fold dilutions of the peptide stock solution in MHB containing the desired final concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 300 mM).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the bacterial inoculum to each well.
-
Add 50 µL of the corresponding peptide dilution to each well.
-
Include a positive control (bacteria with no peptide) and a negative control (MHB only) for each salt concentration.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Visualizations
Caption: Mechanism of Salt Inhibition on this compound Activity.
Caption: Strategy to Optimize this compound Activity in High Salt.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Antibiotic | TargetMol [targetmol.com]
- 4. A Novel Strategy for the Design of Aurein 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Peptides with Enhanced Salt Resistance and Antiendotoxin Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Peptides with Enhanced Salt Resistance and Antiendotoxin Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.sagepub.com [journals.sagepub.com]
- 8. Design and characterization of new antimicrobial peptides derived from aurein 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent MIC results for Aurein 2.6
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the antimicrobial peptide Aurein 2.6. Inconsistent Minimum Inhibitory Concentration (MIC) results are a common challenge, and this resource aims to provide clear, actionable solutions.
Troubleshooting Guide: Inconsistent MIC Results
Experiencing variability in your this compound MIC assays? This guide will walk you through the most common causes and their solutions.
Question: My MIC values for this compound are unexpectedly high and vary between experiments. What could be the cause?
Inconsistent and high MIC values for antimicrobial peptides (AMPs) like this compound are often due to the assay conditions not being optimized for these specific molecules. Standard protocols for conventional antibiotics can underestimate the potency of cationic peptides.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent MIC results.
Key Factors Influencing this compound MIC Assays:
| Factor | Issue | Recommended Solution |
| Labware | Cationic peptides like this compound can bind to negatively charged surfaces like polystyrene, reducing the effective concentration.[3][4] | Use polypropylene 96-well plates or Sigmacote-coated glass tubes.[3] |
| Media Composition | Standard media such as Mueller-Hinton Broth (MHB) have high salt concentrations that can inhibit the activity of many AMPs.[1][5] Divalent cations (Ca²⁺, Mg²⁺) can also have an antagonistic effect.[5] | Use a low-salt medium or a modified broth. Some protocols recommend 10 mM Tris buffer with 25 mM NaCl.[1] |
| Peptide Stability | This compound can be susceptible to proteolytic degradation by enzymes present in the media or released by the bacteria.[6] Aggregation can also occur, reducing the amount of active peptide.[6] | Prepare peptide stock solutions fresh. Consider using a diluent containing 0.01% acetic acid and 0.2% bovine serum albumin (BSA) to prevent non-specific binding and improve stability.[3] |
| pH | The antimicrobial activity of some peptides is pH-dependent.[5] | Ensure the pH of your test medium is consistent and within the optimal range for this compound activity, typically around pH 7.0.[5] |
| Inoculum Size | A high bacterial inoculum can lead to higher MIC values due to a larger number of targets. | Standardize the bacterial inoculum to approximately 5 x 10⁵ CFU/mL.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended protocol for determining the MIC of this compound?
While a universally standardized protocol for all AMPs is still debated, a modified broth microdilution method is recommended over standard CLSI or EUCAST guidelines.[1]
Recommended Experimental Protocol (Modified from Hancock Lab Method): [3]
-
Materials:
-
Sterile 96-well polypropylene microtiter plates.[3]
-
Mueller-Hinton Broth (MHB) or a low-salt alternative.
-
This compound peptide, with concentration confirmed by amino acid analysis.
-
Diluent: 0.01% acetic acid with 0.2% Bovine Serum Albumin (BSA).[3]
-
Bacterial culture in the logarithmic growth phase.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the diluent at 10 times the final desired concentration.
-
Dispense 100 µL of the bacterial suspension (adjusted to 2-7 x 10⁵ CFU/mL in MHB) into each well of the polypropylene plate.[3]
-
Add 11 µL of the 10x peptide dilutions to the corresponding wells.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide that inhibits visible growth by at least 50%.[3]
-
Q2: How does the mechanism of action of this compound relate to MIC testing?
This compound, like many AMPs, is thought to act by disrupting the bacterial cell membrane.[6] This interaction is highly dependent on electrostatic interactions between the cationic peptide and the anionic components of the bacterial membrane.
Caption: Factors influencing this compound activity in MIC assays.
High salt concentrations in the assay medium can shield the charges on both the peptide and the bacterial membrane, weakening their interaction and leading to a higher apparent MIC.[5]
Q3: Can I use an agar diffusion method for this compound susceptibility testing?
Agar diffusion methods are generally not recommended for cationic peptides like this compound. The peptide can bind to the anionic components of the agar, impeding its diffusion and leading to erroneously small or non-existent zones of inhibition, even at concentrations that are effective in broth-based assays.[7]
Q4: My results are consistent within a single experiment, but vary from day to day. What should I check?
Inter-assay variability can be caused by several factors:
-
Peptide Stock Aliquots: Repeated freeze-thaw cycles of the main peptide stock can lead to degradation. It is advisable to prepare single-use aliquots.
-
Bacterial Culture Age: The growth phase of the bacteria used for the inoculum can affect susceptibility. Always use cultures from the same growth phase (e.g., mid-logarithmic).
-
Media Batch Variation: There can be slight differences in the composition of different batches of media, which can impact peptide activity.
-
Incubation Conditions: Ensure that incubation temperature and duration are strictly controlled.
By carefully standardizing your materials and methods, you can improve the reproducibility of your this compound MIC results.
References
- 1. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 4. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting antimicrobial activity of MUC7 12-mer, a human salivary mucin-derived peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Aurein 2.6 Fragments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Aurein 2.6 fragments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an antimicrobial peptide with the sequence GLFDIAKKVIGVIGSL-NH2. Like many hydrophobic peptides, its fragments can be challenging to dissolve in aqueous solutions, which is a critical step for their use in biological assays and therapeutic development. Poor solubility can lead to inaccurate concentration determination, aggregation, and reduced bioactivity.
Q2: What are the general physicochemical properties of this compound that influence its solubility?
This compound is a cationic peptide with a significant number of hydrophobic residues. Its solubility is influenced by factors such as the amino acid sequence of the specific fragment, its net charge at a given pH, and its propensity to form secondary structures and aggregates.
Q3: What solvents are recommended for dissolving this compound fragments?
Based on available data, Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving this compound.[1][2] Depending on the specific fragment and experimental requirements, other organic solvents like ethanol or Dimethylformamide (DMF) may also be used. For some fragments, sterile water may be a suitable solvent. It is always recommended to test the solubility of a small amount of the peptide in the chosen solvent before dissolving the entire sample.
Q4: How can I improve the solubility of a difficult-to-dissolve this compound fragment?
Several strategies can be employed to improve the solubility of this compound fragments:
-
pH Adjustment: Modifying the pH of the solution can alter the net charge of the peptide, potentially increasing its solubility.
-
Use of Co-solvents: Gradually adding a small amount of an organic co-solvent like DMSO or ethanol to an aqueous buffer can enhance the solubility of hydrophobic fragments.
-
Sonication: Brief sonication can help to break up peptide aggregates and facilitate dissolution.
-
Temperature Control: Gentle warming of the solution may improve solubility, but care must be taken to avoid thermal degradation of the peptide.
Troubleshooting Guides
Issue 1: Lyophilized this compound fragment powder does not dissolve in my aqueous buffer.
Possible Causes:
-
The fragment is highly hydrophobic.
-
The pH of the buffer is close to the isoelectric point (pI) of the peptide, minimizing its net charge.
-
The peptide has formed aggregates.
Troubleshooting Steps:
-
Initial Dissolution in Organic Solvent:
-
Attempt to dissolve a small amount of the peptide in 100% DMSO first.[1][2]
-
If successful, you can then slowly add this stock solution to your aqueous buffer while vortexing to reach the desired final concentration. Be mindful of the final DMSO concentration in your assay, as it can affect cell viability.
-
-
pH Adjustment:
-
If the peptide has a net positive charge, try dissolving it in a slightly acidic solution (e.g., 10% acetic acid).
-
If the peptide has a net negative charge, a slightly basic solution (e.g., 0.1 M ammonium bicarbonate) may be effective.
-
-
Sonication:
-
After adding the solvent, place the vial in a sonicator bath for short bursts to aid dissolution.
-
Issue 2: My this compound fragment solution is cloudy or contains visible precipitates.
Possible Causes:
-
The peptide has aggregated or precipitated out of solution.
-
The concentration of the peptide exceeds its solubility limit in the chosen solvent system.
Troubleshooting Steps:
-
Centrifugation:
-
Centrifuge the solution to pellet the insoluble material. The supernatant can be carefully transferred to a new tube. The concentration of the peptide in the supernatant should be re-determined.
-
-
Dilution:
-
Try diluting the sample with more of the solvent or co-solvent to see if the precipitate redissolves.
-
-
Re-dissolution:
-
If precipitation occurred after adding an aqueous buffer to an organic stock, try adding more of the organic solvent to redissolve the peptide.
-
Quantitative Data Summary
While specific quantitative solubility data for this compound fragments is limited in publicly available literature, the following table provides a general guide based on vendor information and common practices for hydrophobic peptides.
| Solvent | General Solubility of this compound | Recommended Starting Concentration | Notes |
| DMSO | May dissolve[1] | 2 mg/mL[3] | A common first choice for hydrophobic peptides. Be mindful of final concentration in assays. |
| Water | May dissolve[1] | Test in small aliquots | Solubility is highly dependent on the specific fragment's sequence and charge. |
| Ethanol | May dissolve[1] | Test in small aliquots | Can be used as a co-solvent. |
| DMF | May dissolve[1] | Test in small aliquots | An alternative to DMSO. |
Experimental Protocols
Protocol 1: General Solubilization of Lyophilized this compound Fragments
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
Based on the peptide's properties (hydrophobicity, charge), select an initial solvent (e.g., sterile water, 10% acetic acid, or DMSO).
-
Add a small amount of the chosen solvent to the vial to create a concentrated stock solution.
-
Gently vortex or sonicate the vial to aid dissolution.
-
Visually inspect the solution for clarity.
-
If the peptide is dissolved, this stock solution can be slowly added to the final aqueous buffer with gentle mixing.
-
If the peptide does not dissolve, refer to the troubleshooting guide.
Protocol 2: Preparation of this compound Fragments for Cell-Based Assays (e.g., MIC/Cytotoxicity Assays)
-
Prepare a stock solution of the this compound fragment, typically in DMSO, at a concentration of at least 10-fold higher than the highest concentration to be tested.
-
Serially dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is below the tolerance level of the cells being used (typically ≤ 1%).
-
A vehicle control (medium with the same final concentration of the solvent) should always be included in the experiment.
Mechanism of Action & Signaling Pathway
Aurein peptides, including this compound, primarily exert their antimicrobial activity by interacting with and disrupting the bacterial cell membrane. The proposed mechanism involves the formation of ion-selective pores.
References
Technical Support Center: Aurein 2.6 Hemolytic Activity Reduction
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to mitigate the hemolytic activity of the antimicrobial peptide, Aurein 2.6.
Frequently Asked Questions (FAQs)
Q1: My this compound construct is showing high hemolytic activity in my preliminary assays. What are the primary strategies to reduce this?
A1: High hemolytic activity is a common challenge with antimicrobial peptides. The two primary strategies to address this are:
-
Amino Acid Substitution: Modifying the peptide's primary sequence can alter its physicochemical properties, such as hydrophobicity and charge, which are key determinants of hemolytic activity. A common approach is to decrease overall hydrophobicity or modulate the charge distribution.
-
Polymer Conjugation (PEGylation): Attaching a polymer like polyethylene glycol (PEG) to the peptide can create a steric shield, reducing its interaction with red blood cell membranes and thereby lowering hemolytic activity.
Q2: How does amino acid substitution specifically help in reducing hemolysis?
A2: The interaction of this compound with cell membranes is driven by a balance of hydrophobic and electrostatic interactions. While a certain level of hydrophobicity is crucial for antimicrobial activity, excessive hydrophobicity can lead to non-specific interactions with eukaryotic cell membranes, such as those of red blood cells, causing lysis. By strategically substituting hydrophobic amino acids with less hydrophobic or polar residues, it's possible to decrease the peptide's overall hydrophobicity, thus reducing its lytic effect on erythrocytes. Similarly, altering the net positive charge can influence its selectivity for microbial over mammalian membranes.
Q3: I'm considering PEGylation. What are the potential trade-offs?
A3: C-terminal PEGylation has been shown to be effective in reducing the hemolytic activity of this compound to negligible levels.[1] However, this modification can also lead to a decrease in antibacterial efficacy. The PEG moiety can sterically hinder the peptide's interaction with bacterial membranes, which is necessary for its antimicrobial action. Therefore, a balance must be struck between reducing hemolytic activity and maintaining sufficient antibacterial potency. It is often a matter of determining the optimal PEG size and attachment site to maximize the therapeutic index.
Q4: Are there any specific amino acid substitutions that have been successfully used for Aurein-family peptides?
A4: While specific data on this compound substitutions is limited, studies on the closely related Aurein 1.2 peptide have shown that replacing acidic residues (Aspartic acid and Glutamic acid) with cationic residues (Lysine) can lead to a significant decrease in hemolytic activity while maintaining or even increasing antimicrobial efficacy.[2] This strategy increases the peptide's net positive charge, which can enhance its selectivity for negatively charged bacterial membranes over the zwitterionic membranes of erythrocytes.
Troubleshooting Guides
Issue: Unexpectedly High Hemolysis in Control Peptide
-
Possible Cause: The purity of the synthesized peptide may be insufficient. Contaminants from the synthesis process can sometimes exhibit hemolytic properties.
-
Troubleshooting Step: Verify the purity of your this compound peptide using HPLC and mass spectrometry. If the purity is below 95%, consider re-purifying the peptide.
Issue: Loss of Antimicrobial Activity After Modification
-
Possible Cause: The modification (e.g., amino acid substitution or PEGylation) has overly reduced the peptide's ability to interact with and disrupt bacterial membranes.
-
Troubleshooting Step 1 (Amino Acid Substitution): If you substituted a hydrophobic residue, consider a more conservative substitution (e.g., Leucine to Alanine instead of Leucine to Glycine). Alternatively, try substituting a different hydrophobic residue in the sequence.
-
Troubleshooting Step 2 (PEGylation): If you used a large PEG molecule, try a smaller one. The length of the PEG chain is inversely correlated with antimicrobial activity. Also, consider the site of PEGylation; N-terminal versus C-terminal attachment can have different impacts on activity.
Data Summary
Table 1: Effect of C-terminal PEGylation on the Hemolytic and Antibacterial Activity of this compound
| Peptide | Modification | Hemolytic Activity (% hemolysis at 100 µM) | MIC against S. aureus (µM) |
| This compound | None | ~10% | 40-80 |
| This compound-PEG | C-terminal PEGylation | <3% | 80-200 |
Source: Data synthesized from findings on the PEGylation of Aurein peptides.[1]
Table 2: Effect of Amino Acid Substitution on the Hemolytic Activity of Aurein 1.2 (A Close Homologue)
| Peptide | Sequence Modification | Hemolytic Activity (% hemolysis at 12.5 µg/ml) |
| Aurein 1.2 | Native | <5% |
| Aurein 1.2 Derivative | Asp and Glu residues replaced with Lys | Significantly Decreased |
Source: Information based on studies of Aurein 1.2 derivatives.[2]
Experimental Protocols
Hemolytic Activity Assay
This protocol outlines the procedure for determining the hemolytic activity of this compound and its analogues.
Materials:
-
Freshly drawn human or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control
-
This compound and its analogues at various concentrations
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare RBC Suspension:
-
Centrifuge whole blood at 1000 x g for 10 minutes at 4°C.
-
Aspirate the supernatant and buffy coat.
-
Wash the pelleted RBCs three times with cold PBS, centrifuging and aspirating the supernatant after each wash.
-
Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).
-
-
Assay Setup:
-
Add 50 µL of PBS to the negative control wells.
-
Add 50 µL of 1% Triton X-100 to the positive control wells.
-
Add 50 µL of the peptide solutions (at various concentrations) to the experimental wells.
-
Add 50 µL of the 4% RBC suspension to all wells.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 1 hour.
-
-
Centrifugation:
-
Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.
-
-
Measurement:
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Visualizations
Caption: Workflow for the Hemolytic Activity Assay.
References
Technical Support Center: Enhancing the Serum Stability of Aurein 2.6
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments aimed at improving the stability of the antimicrobial peptide Aurein 2.6 in serum.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound peptide degrade rapidly when incubated in serum?
This compound, like many natural peptides, is susceptible to rapid degradation by proteases present in blood serum.[1] These enzymes, such as endo- and exopeptidases, cleave the peptide bonds, leading to loss of structure and biological activity.[2][3] Cationic antimicrobial peptides are often rich in lysine and arginine residues, which are common recognition sites for proteases like trypsin.[4][5] This inherent susceptibility to proteolysis results in a short plasma half-life, limiting its therapeutic potential for systemic applications.[6][7]
Q2: What are the primary strategies to enhance the serum stability of this compound?
Several chemical modification strategies can be employed to protect this compound from proteolytic degradation. These approaches aim to either mask the cleavage sites or alter the peptide's structure to make it less recognizable by proteases. The main strategies include:
-
Amino Acid Substitution: Replacing standard L-amino acids at cleavage sites with D-amino acids or non-proteinogenic amino acids.[2][6]
-
Terminal Modification: Modifying the N-terminus (e.g., with acetylation) or the C-terminus (e.g., with amidation) to block exopeptidases.[2][3]
-
Structural Modification: Introducing changes like cyclization, hydrocarbon stapling to lock the peptide into a stable conformation, or conjugating it to polymers like polyethylene glycol (PEG).[2][6][8]
-
Lipidation: Attaching a fatty acid chain to increase hydrophobicity and improve membrane affinity, which can also enhance serum stability.[9]
Q3: My modified this compound analog is stable but has lost its antimicrobial activity. What could be the cause?
Loss of activity upon modification is a common challenge. The antimicrobial function of Aurein peptides is often linked to their amphipathic α-helical structure, which facilitates membrane interaction and disruption.[6][10] Modifications can inadvertently:
-
Disrupt Secondary Structure: Altering key amino acids can prevent the peptide from folding into its active α-helical conformation.[10]
-
Change Physicochemical Properties: Modifications like PEGylation can increase steric hindrance, potentially blocking the peptide from reaching its target on the bacterial membrane.[2]
-
Alter Charge Distribution: The positive charges of lysine and arginine residues are crucial for the initial electrostatic attraction to negatively charged bacterial membranes. Replacing them or altering their spacing can weaken this interaction.[6]
It is critical to perform structural analysis (e.g., Circular Dichroism) and bioactivity assays in parallel with stability studies to ensure that modifications preserve the peptide's function.[10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Multiple new peaks appear on HPLC after serum incubation. | These are likely degradation fragments of this compound resulting from protease cleavage.[5] | Collect the peaks and analyze them using Mass Spectrometry (e.g., MALDI-TOF MS) to identify the molecular weights of the fragments. This will help pinpoint the exact cleavage sites on the peptide sequence.[5][11] |
| The half-life of my modified peptide varies significantly between experiments. | Inconsistent experimental conditions, such as differences in serum batches, incubation temperature, or the method used to stop the reaction, can lead to variability.[12] | Standardize your protocol. Use a pooled serum source if possible, precisely control the temperature at 37°C, and use a consistent method like adding trichloroacetic acid or a specific protease inhibitor cocktail to stop the degradation at each time point.[12][13] |
| My N-terminal acetylation did not improve stability. | The primary degradation may be caused by endoproteases (which cleave within the peptide chain) rather than N-terminal exopeptidases.[5] | Analyze the degradation fragments to confirm the cleavage sites. If cleavage is internal, focus on substituting amino acids at those specific locations (e.g., replacing Arg/Lys) or using strategies like peptide stapling to protect the core structure.[4][6] |
| My lipidated this compound analog shows high hemolytic activity. | Increasing hydrophobicity through lipidation can sometimes lead to reduced selectivity between bacterial and mammalian (e.g., red blood cell) membranes, causing toxicity.[14] | Test fatty acids of different lengths to find a balance between stability, antimicrobial activity, and toxicity. Alternatively, optimize the position of the fatty acid conjugation on the peptide. |
Experimental Protocols & Data
Protocol: In Vitro Serum Stability Assay
This protocol describes a general method for assessing the stability of this compound and its analogs in serum.
References
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 2. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 3. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Easy Strategy To Protect Antimicrobial Peptides from Fast Degradation in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 8. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 9. Fatty acid chain modification enhances the serum stability of antimicrobial peptide B1 and activities against Staphylococcus aureus and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Refining Aurein 2.6 Purification by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification of the antimicrobial peptide Aurein 2.6 using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC purification of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary Interactions: Interaction of the peptide with free silanol groups on the silica-based column packing.[1] - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the peptide. - Column Overload: Injecting too much sample can lead to peak distortion. | - Use of Trifluoroacetic Acid (TFA): Add 0.1% TFA to both aqueous and organic mobile phases to act as an ion-pairing agent and minimize silanol interactions.[1] - Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units away from the isoelectric point (pI) of this compound. - Reduce Sample Load: Decrease the amount of peptide injected onto the column. |
| Poor Resolution/Co-elution of Impurities | - Inadequate Gradient Slope: A steep gradient may not provide sufficient separation of closely eluting impurities.[2] - Wrong Stationary Phase: A C18 column may be too retentive for the hydrophobic this compound, leading to peak broadening.[3][4] - Suboptimal TFA Concentration: The concentration of TFA can influence selectivity. | - Shallow Gradient: Employ a shallow acetonitrile gradient (e.g., 0.1% to 0.5% increase in organic solvent per minute) to improve separation.[2] - Consider a C8 Column: A less hydrophobic C8 stationary phase can sometimes provide better resolution for hydrophobic peptides.[3][4] - Optimize TFA Concentration: Experiment with TFA concentrations between 0.05% and 0.2% to find the optimal balance between peak shape and selectivity.[5][6] |
| Low Recovery/Yield | - Peptide Precipitation: this compound, being hydrophobic, may precipitate in the sample solvent or on the column. - Irreversible Adsorption: Strong interaction of the peptide with the stationary phase. | - Sample Solvent Optimization: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or acetonitrile and then dilute with the initial mobile phase.[4] - Use of Isopropanol: Adding a small percentage (1-5%) of isopropanol to the mobile phase can sometimes improve the recovery of hydrophobic peptides. |
| Ghost Peaks | - Contaminated Solvents: Impurities in the water or organic solvent.[7][8] - Carryover from Previous Injections: Residual sample remaining on the column. | - Use High-Purity Solvents: Always use HPLC-grade water and acetonitrile.[7][8] - Column Wash: Implement a high-organic wash step at the end of each run to elute any strongly retained compounds. |
| Variable Retention Times | - Inconsistent Mobile Phase Preparation: Small variations in TFA concentration or solvent ratios. - Temperature Fluctuations: Changes in column temperature can affect retention. | - Precise Mobile Phase Preparation: Carefully prepare mobile phases to ensure consistency between runs. - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. |
Frequently Asked Questions (FAQs)
1. What is a good starting point for developing an HPLC purification method for this compound?
A good starting point for purifying the hydrophobic peptide this compound is to use a C18 or C8 reversed-phase column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[1][3][4] A shallow gradient is recommended for optimal resolution.
2. How does Trifluoroacetic Acid (TFA) improve the purification of this compound?
TFA acts as an ion-pairing agent, binding to positively charged residues on the peptide and neutralizing their charge. This minimizes unwanted interactions with the silica backbone of the stationary phase, resulting in sharper peaks and improved resolution.[1][6] It also helps to maintain a low pH, which is generally favorable for peptide stability and separation on silica-based columns.
3. My this compound peptide is difficult to dissolve. What is the best solvent for sample preparation?
For hydrophobic peptides like this compound, it is often necessary to first dissolve the lyophilized powder in a small amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), acetonitrile, or methanol.[4] Once dissolved, the sample should be diluted with the initial mobile phase (e.g., 95% water/5% acetonitrile with 0.1% TFA) to a concentration that is compatible with the HPLC system and avoids precipitation upon injection.[9]
4. Should I use a C18 or a C4/C8 column for this compound purification?
While C18 columns are widely used for peptide purification, for very hydrophobic peptides like this compound, a C8 or even a C4 column might be more suitable.[3] These columns have shorter alkyl chains and are less retentive, which can prevent excessive peak broadening and improve recovery.[3] The choice between C18 and C8 often requires empirical testing to determine the best resolution and peak shape for your specific sample.
5. How can I improve the resolution between this compound and closely eluting impurities?
To improve resolution, you can try the following:
-
Decrease the gradient slope: A shallower gradient provides more time for the separation to occur.[2]
-
Optimize the TFA concentration: Varying the TFA concentration between 0.05% and 0.2% can alter the selectivity of the separation.[5][6]
-
Change the organic modifier: While acetonitrile is most common, methanol or a mixture of acetonitrile and methanol can sometimes offer different selectivity.
-
Adjust the temperature: Operating at a slightly elevated temperature (e.g., 40°C) can improve peak shape and sometimes resolution, but be mindful of peptide stability.
Experimental Protocols
Protocol 1: Analytical RP-HPLC of Crude this compound
This protocol is for analyzing the purity of the crude synthetic this compound peptide.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Sample: Crude this compound dissolved in 5% acetonitrile in water with 0.1% TFA
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes.
-
Inject 10-20 µL of the sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
After the main peak has eluted, wash the column with 95% Mobile Phase B for 5 minutes.
-
Re-equilibrate the column to the initial conditions for 15 minutes before the next injection.
Protocol 2: Preparative RP-HPLC for this compound Purification
This protocol is adapted from a one-step purification method for a similar 26-residue synthetic antimicrobial peptide and is suitable for purifying larger quantities of this compound.[2][10][11]
Instrumentation and Materials:
-
Preparative or semi-preparative HPLC system with a fraction collector
-
C8 semi-preparative reversed-phase column (e.g., 9.4 x 250 mm, 5 µm particle size, 300 Å pore size)[2]
-
Mobile Phase A: 0.2% (v/v) TFA in HPLC-grade water[2]
-
Mobile Phase B: 0.2% (v/v) TFA in HPLC-grade acetonitrile[2]
-
Sample: Crude this compound dissolved in Mobile Phase A at a concentration of approximately 10 mg/mL.[2]
Procedure:
-
Equilibrate the column with the starting gradient conditions at the desired flow rate (e.g., 2.0 mL/min for a 9.4 mm ID column).[2]
-
Load the crude peptide solution onto the column. For larger volumes, multiple injections may be necessary.[2]
-
Apply a two-step linear gradient:
-
Monitor the absorbance at 214 nm and 280 nm.
-
Collect fractions across the main peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC (Protocol 1).
-
Pool the fractions with the desired purity.
-
Lyophilize the pooled fractions to obtain the purified this compound peptide.
Visualizations
Caption: Workflow for the purification of this compound by RP-HPLC.
Caption: Troubleshooting logic for common HPLC issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Best Solvent To Dissolve HPLC Samples - Axion Labs [axionlabs.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
addressing non-specific binding of Aurein 2.6 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding (NSB) of the antimicrobial and anticancer peptide Aurein 2.6 in various assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem for this compound assays?
A1: Non-specific binding refers to the adhesion of this compound to surfaces other than its intended target, such as plasticware (e.g., microplates, pipette tips), glass, or other proteins in the assay.[1][2] This is a common issue for peptides, particularly those with amphipathic and cationic characteristics like this compound.[3][4] NSB can lead to a variety of problems, including:
-
Reduced Assay Sensitivity: Depletion of the free this compound concentration available to interact with the target.[5]
-
High Background Noise: Unwanted signal generation in assays like ELISA, leading to a poor signal-to-noise ratio.[6]
-
Inaccurate Quantification: Underestimation of the peptide's true activity or concentration.[7]
-
Poor Reproducibility: Inconsistent results between experiments and different labware.
Q2: What properties of this compound contribute to its non-specific binding?
A2: The primary drivers of NSB for this compound are its physicochemical properties:
-
Amphipathicity: this compound possesses both hydrophobic and hydrophilic regions.[8][9] The hydrophobic face can interact with plastic surfaces (e.g., polystyrene), while the hydrophilic, charged face can interact with polar surfaces.
-
Cationic Nature: At physiological pH, this compound carries a net positive charge, which can lead to electrostatic interactions with negatively charged surfaces, such as glass and some plastics.[3][10]
-
α-Helical Structure: In membrane-mimicking environments, Aurein peptides adopt an α-helical conformation, which can influence their aggregation and surface adsorption behavior.[11][12][13]
Q3: How can I choose the right labware to minimize NSB of this compound?
A3: The choice of labware is a critical first step in mitigating NSB.
-
Low-Binding Microplates and Tubes: Utilize microplates and tubes specifically treated to have ultra-low binding surfaces.[1][5][14][15][16] These are often made of polypropylene or polystyrene with a hydrophilic or non-ionic coating.
-
Material Matters: The binding of peptides can be sequence-specific and material-dependent.[17] It is advisable to test different types of low-binding plastics and even siliconized glass to determine the best option for this compound in your specific assay buffer.[7]
Q4: What are the most effective blocking agents to prevent this compound NSB?
A4: Blocking agents are used to saturate non-specific binding sites on assay surfaces. The most common and effective blocking agents for peptide assays include:
-
Bovine Serum Albumin (BSA): A widely used protein-based blocking agent that can be added to buffers or used to pre-coat surfaces.[2][17] A starting concentration of 1% (w/v) is often effective.[17]
-
Non-ionic Surfactants (e.g., Tween-20, Triton X-100): These detergents can disrupt hydrophobic interactions between this compound and plastic surfaces.[2][17] Typical concentrations range from 0.01% to 0.1% (v/v).[17]
-
Polyethylene Glycol (PEG): Can be used to coat surfaces and create a hydrophilic barrier that repels peptides.[2]
Q5: How should I optimize my assay buffer to reduce this compound NSB?
A5: Buffer composition plays a significant role in controlling NSB.
-
pH Adjustment: The pH of the buffer can influence the charge of both this compound and the assay surface.[1] Experimenting with pH values around the isoelectric point of interacting proteins can sometimes reduce electrostatic interactions.
-
Salt Concentration: Increasing the ionic strength of the buffer (e.g., with NaCl) can help to shield electrostatic interactions.[15]
Troubleshooting Guides
Problem 1: High Background Signal in this compound ELISA
High background in an ELISA (Enzyme-Linked Immunosorbent Assay) can be caused by the non-specific binding of this compound or the detection antibodies to the microplate wells.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA from 1% to 3%).[18] | Reduction in background signal by more effectively saturating non-specific binding sites. |
| Add a non-ionic surfactant (e.g., 0.05% Tween-20) to the blocking and wash buffers.[18] | Disruption of hydrophobic interactions causing NSB. | |
| Inappropriate Plate Type | Switch to a certified non-binding or low-binding microplate.[5][16] | Minimized initial binding of this compound and antibodies to the plate surface. |
| Sub-optimal Washing | Increase the number of wash steps and the soaking time during washes. | More efficient removal of non-specifically bound molecules. |
| Cross-reactivity of Antibodies | Run a control with the secondary antibody alone to check for non-specific binding. | Determine if the background is from the secondary antibody. If so, consider a different secondary or pre-adsorbed secondary antibody. |
Problem 2: Low and Inconsistent Activity in Antimicrobial/Anticancer Assays
This issue often arises from the loss of this compound due to adsorption to plasticware before it has a chance to interact with the target cells.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Peptide Adsorption to Labware | Prepare all this compound dilutions in low-binding tubes.[15] | Increased availability of the peptide in solution, leading to more consistent and higher observed activity. |
| Add a carrier protein like BSA (0.1%) to the dilution buffer.[17] | BSA will preferentially bind to non-specific sites on the plastic, leaving this compound in solution. | |
| Peptide Aggregation | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. | Minimized formation of aggregates that may have altered activity and binding properties. |
| Visually inspect the peptide solution for any precipitation or turbidity. | Ensure the peptide is fully solubilized before use. | |
| Inactivation by Serum Components | If using serum-containing media, perform control experiments in serum-free media to assess the impact of serum proteins on this compound activity. | Determine if serum components are inhibiting or binding to the peptide. |
Experimental Protocols
Key Experiment: Validating a Blocking Strategy for this compound in an ELISA
This protocol outlines a method to determine the optimal blocking conditions to minimize non-specific binding of this compound in an ELISA format.
Materials:
-
This compound peptide
-
96-well polystyrene microplates (standard and low-binding)
-
Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6)
-
Blocking Buffers:
-
1% BSA in PBS
-
3% BSA in PBS
-
1% BSA, 0.05% Tween-20 in PBS
-
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Detection system (e.g., anti-Aurein 2.6 antibody and HRP-conjugated secondary antibody)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of both standard and low-binding microplates with the target antigen for this compound in coating buffer. Incubate overnight at 4°C. Include "no antigen" control wells.
-
Washing: Wash the plates three times with Wash Buffer.
-
Blocking: Add 200 µL of the different blocking buffers to respective wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plates three times with Wash Buffer.
-
This compound Incubation: Prepare a dilution series of this compound in each of the corresponding blocking buffers. Add 100 µL to the wells. For NSB control, add this compound to "no antigen" wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plates five times with Wash Buffer.
-
Antibody Incubation: Add the primary and then secondary antibodies according to standard ELISA protocol, with incubations and wash steps in between.
-
Detection: Add the TMB substrate, incubate until color develops, and stop the reaction with the stop solution.
-
Data Analysis: Read the absorbance at 450 nm. Compare the signal in the "no antigen" wells across the different blocking conditions and plate types. The condition with the lowest signal in the "no antigen" wells is the most effective at preventing NSB.
Visualizations
Logical Workflow for Troubleshooting Non-Specific Binding
Caption: A decision tree for troubleshooting non-specific binding issues in this compound assays.
Signaling Pathway of Non-Specific Binding Interference
Caption: Diagram illustrating how non-specific binding interferes with the intended assay signal.
References
- 1. Non-Binding Assay Microplates | Fisher Scientific [fishersci.com]
- 2. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic Amphiphilic Peptides: Synthetic Antimicrobial Agents Inspired by Nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution of Amphipathicity and Hydrophobicity to the Antimicrobial Activity and Cytotoxicity of β-Hairpin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shop.gbo.com [shop.gbo.com]
- 6. researchgate.net [researchgate.net]
- 7. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and characterization of new antimicrobial peptides derived from aurein 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dimerization of aurein 1.2: effects in structure, antimicrobial activity and aggregation of Cândida albicans cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Microplates | Revvity [revvity.com]
- 15. amuzainc.com [amuzainc.com]
- 16. biomat.it [biomat.it]
- 17. nicoyalife.com [nicoyalife.com]
- 18. Non-specific binding in ELISA assays - ELISA [protocol-online.org]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Peptides Aurein 2.6 and Aurein 1.2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial activities of two closely related peptides, Aurein 2.6 and Aurein 1.2. These peptides, originally isolated from the Australian bell frog, are of significant interest in the search for novel antimicrobial agents. This document synthesizes available experimental data to offer an objective performance comparison, outlines the methodologies used in these key experiments, and provides a visual representation of the experimental workflow.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of this compound and Aurein 1.2 has been evaluated against a range of microorganisms. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for comparison. The available data, collated from multiple studies, are presented in Table 1. It is important to note that the breadth of microbial species tested to date is more extensive for Aurein 1.2.
| Microorganism | Gram Stain | This compound MIC | Aurein 1.2 MIC |
| µg/mL (µM) | µg/mL (µM) | ||
| Bacillus subtilis | Gram-positive | 48.9 (30)[1] | 160 (108.1)[2] |
| Enterococcus faecalis | Gram-positive | Not Reported | 8 - 16 (5.4 - 10.8)[3][4] |
| Micrococcus luteus | Gram-positive | 40.7 (25)[1] | Not Reported |
| Staphylococcus aureus | Gram-positive | 40.7 (25)[1] | 8 (5.4)[4] |
| Staphylococcus epidermis | Gram-positive | 48.9 (30)[1] | Not Reported |
| Streptococcus mutans | Gram-positive | 40.7 (25)[1] | Not Reported |
| Streptococcus pyogenes | Gram-positive | Not Reported | 4 (2.7)[4] |
| Escherichia coli | Gram-negative | Not Reported | 256 (173.0)[5][6] |
| Pseudomonas aeruginosa | Gram-negative | Not Reported | 256 (173.0)[5][6] |
| Candida albicans | Fungus | Not Reported | 32 (21.6)[5][6] |
Note: MIC values were converted between µg/mL and µM using the molecular weights: Aurein 1.2 ≈ 1479.76 g/mol and this compound ≈ 1629.00 g/mol .
A significant gap in the current research is the lack of reported antimicrobial activity of this compound against Gram-negative bacteria and fungi. In contrast, Aurein 1.2 has been tested against these organisms and shows considerably higher MIC values, indicating lower efficacy compared to its activity against Gram-positive bacteria.
Mechanism of Action
The primary antimicrobial mechanism for Aurein 1.2 is attributed to its interaction with and disruption of the microbial cell membrane. It is proposed to act via a "carpet-like" mechanism, where the peptide molecules accumulate on the surface of the bacterial membrane, leading to destabilization and eventual lysis. Aurein 1.2, being an amphipathic α-helical peptide, is well-suited for this mode of action.
The precise mechanism of this compound has not been as extensively studied, but as a member of the same peptide family with a similar predicted structure, it is likely to also function through membrane disruption.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized procedure crucial for comparing the efficacy of antimicrobial agents. The following is a detailed methodology based on the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial peptide in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the peptide that inhibits visible growth of the microorganism after a defined incubation period.
Materials:
-
This compound and Aurein 1.2 peptides
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well sterile microtiter plates
-
Standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard)
-
Spectrophotometer
-
Incubator
Procedure:
-
Peptide Preparation: A stock solution of the aurein peptide is prepared in a suitable solvent (e.g., sterile deionized water or a small amount of DMSO) and then diluted in the appropriate growth medium to the highest concentration to be tested.
-
Serial Dilutions: In a 96-well plate, serial twofold dilutions of the peptide are prepared in the growth medium. Typically, this results in a range of concentrations across the wells.
-
Inoculum Preparation: A suspension of the test microorganism is prepared and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the diluted peptide is inoculated with the standardized microbial suspension. Control wells are also included: a positive control (microorganism in medium without peptide) and a negative control (medium only).
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the peptide at which there is no visible growth. The results can also be read using a microplate reader to measure the optical density at a specific wavelength (e.g., 600 nm).
Determination of Minimum Bactericidal Concentration (MBC)
To determine if an antimicrobial agent is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth), a Minimum Bactericidal Concentration (MBC) assay can be performed following the MIC test.
Procedure:
-
Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.
-
This aliquot is then plated onto an agar medium that does not contain the antimicrobial peptide.
-
The plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Signaling Pathways and Logical Relationships
The primary mode of action for these peptides is direct membrane disruption rather than interference with specific intracellular signaling pathways. The logical relationship of their proposed mechanism is depicted below.
Conclusion
Both this compound and Aurein 1.2 are promising antimicrobial peptides with demonstrated activity, particularly against Gram-positive bacteria. Based on the limited available comparative data, Aurein 1.2 may exhibit greater potency against certain strains. However, a significant knowledge gap exists regarding the antimicrobial spectrum of this compound. Further research, especially direct comparative studies against a broader range of microbial pathogens, is essential to fully elucidate the relative therapeutic potential of these two peptides. The methodologies outlined in this guide provide a standardized framework for conducting such future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antimicrobial Peptides from the Aurein Family Form Ion-Selective Pores in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Resistance in Pseudomonas aeruginosa Biofilms - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 6. researchgate.net [researchgate.net]
Aurein 2.6: A Potent Antimicrobial Peptide Challenging Conventional Antibiotics
For Immediate Release
[City, State] – [Date] – In an era where antimicrobial resistance poses a significant threat to global health, the search for novel therapeutic agents is paramount. A promising candidate in this arena is Aurein 2.6, a naturally occurring antimicrobial peptide (AMP). This guide provides a comprehensive comparison of the efficacy of this compound against that of conventional antibiotics, supported by experimental data, detailed methodologies, and mechanistic insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound demonstrates significant antimicrobial activity, particularly against Gram-positive bacteria. Its mechanism of action, primarily through membrane disruption, presents a stark contrast to the specific molecular targets of many conventional antibiotics, potentially offering a solution to circumvent existing resistance mechanisms. This guide synthesizes available data to offer a clear comparison of its efficacy.
Efficacy Comparison: this compound vs. Conventional Antibiotics
The in vitro efficacy of an antimicrobial agent is commonly determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and a selection of conventional antibiotics against several Gram-positive bacterial strains.
| Bacterium | This compound (µM)[1] |
| Micrococcus luteus | 25 |
| Staphylococcus aureus | 25 |
| Staphylococcus epidermidis | 30 |
| Streptococcus mutans | 25 |
| Bacillus subtilis | 30 |
| Table 1: Documented MIC values for this compound against various Gram-positive bacteria. |
| Bacterium | Penicillin (µg/mL) | Vancomycin (µg/mL) | Ciprofloxacin (µg/mL) | Erythromycin (µg/mL) |
| Micrococcus luteus | ||||
| Staphylococcus aureus | 0.5 - >256 | 0.12 - >256 | 0.12 - >2048 | |
| Staphylococcus epidermidis | 16 | 0.5 - 32 | 0.25 - >2 | 0.125 - 2048[2] |
| Streptococcus mutans | 0.003 - 3.125[3] | 0.003 - 3.125[3] | >128[4] | 0.003 - 3.125[3] |
| Bacillus subtilis | ||||
| Table 2: Representative MIC ranges for conventional antibiotics against Gram-positive bacteria. Data is synthesized from multiple sources and reflects the variability in susceptibility among different strains. |
Mechanism of Action: A Tale of Two Strategies
Conventional antibiotics typically function by interfering with specific bacterial processes, such as cell wall synthesis (e.g., Penicillin, Vancomycin), protein synthesis (e.g., Erythromycin), or DNA replication (e.g., Ciprofloxacin). This high specificity, while effective, can be overcome by single-point mutations in the bacterial genome, leading to resistance.
This compound, like other members of the aurein peptide family, employs a more direct and physical mechanism of action. It primarily targets the bacterial cell membrane, a fundamental component of the cell that is less prone to evolutionary change. The prevailing model for its action is the "carpet" model.
The "Carpet" Model of this compound Action:
-
Electrostatic Attraction: The positively charged this compound peptide is initially attracted to the negatively charged components of the Gram-positive bacterial cell wall and membrane, such as teichoic acids and phospholipids.
-
"Carpeting" the Surface: The peptides accumulate on the bacterial surface, forming a "carpet-like" layer.
-
Membrane Disruption: Once a threshold concentration is reached, the peptides induce membrane instability, leading to the formation of transient pores or the complete dissolution of the membrane. This disruption leads to the leakage of essential intracellular contents, dissipation of the membrane potential, and ultimately, cell death.
This non-specific, membrane-centric mechanism makes the development of resistance to this compound theoretically more challenging for bacteria.
Experimental Protocols
The following are standardized methodologies for determining the antimicrobial efficacy data presented.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC values are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
1. Preparation of Antimicrobial Solutions:
-
This compound and conventional antibiotics are dissolved in an appropriate solvent to create stock solutions.
-
Serial two-fold dilutions of each antimicrobial agent are prepared in cation-adjusted Mueller-Hinton Broth (MHB) in 96-well microtiter plates.
2. Inoculum Preparation:
-
Bacterial strains are cultured on appropriate agar plates for 18-24 hours.
-
Several colonies are suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The bacterial suspension is further diluted in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Incubation:
-
The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing the Pathways
To better illustrate the processes described, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
This compound presents a compelling profile as a potential alternative to conventional antibiotics, especially against Gram-positive pathogens. Its broad-spectrum activity and distinct membrane-disrupting mechanism of action are significant advantages in the face of rising antimicrobial resistance. Further research, including in vivo efficacy studies and toxicological assessments, is warranted to fully elucidate its therapeutic potential. The data and methodologies presented in this guide aim to provide a solid foundation for such future investigations.
References
- 1. EUCAST: MIC Determination [eucast.org]
- 2. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antibiotic susceptibility in mutans streptococci and Streptococcus anginosus isolated from dental plaque [rde.ac]
structural comparison of Aurein 2.6 and other aurein peptides
A deep dive into the structural and functional nuances of the aurein antimicrobial peptide family, with a special focus on Aurein 2.6, reveals key differences that dictate their biological activity. This guide provides a comparative analysis for researchers and drug development professionals, supported by experimental data and detailed methodologies.
The emergence of antibiotic-resistant pathogens has spurred a significant interest in antimicrobial peptides (AMPs) as potential therapeutic agents. Among these, the aurein family of peptides, isolated from the Australian green and golden bell frog (Litoria aurea), has shown considerable promise. This guide focuses on a structural and functional comparison of this compound with other notable members of its family, including Aurein 1.2, 2.2, and 2.3.
Structural and Physicochemical Properties: A Family Portrait
Aurein peptides are characterized by their relatively short length and their propensity to adopt an α-helical conformation in membranous environments, a key feature for their antimicrobial action. While they share a common ancestry, subtle variations in their amino acid sequences lead to significant differences in their physicochemical properties, such as net charge and hydrophobicity, which in turn influence their biological activity.
Table 1: Amino Acid Sequences of Selected Aurein Peptides
| Peptide | Amino Acid Sequence |
| Aurein 1.2 | GLFDIIKKIAESF-NH2[1][2] |
| Aurein 2.2 | GLFDIVKKVVGALGSL-NH2[3][4][5] |
| Aurein 2.3 | GLFDIVKKVVGAIGSL-NH2[3][6] |
| This compound | GLFDIAKKVIGVIGSL-OH[7] |
Table 2: Physicochemical Properties of Selected Aurein Peptides
| Peptide | Length (Residues) | Net Charge at pH 7 | Hydrophobicity (H) |
| Aurein 1.2 | 13 | +2 | 0.631 |
| Aurein 2.2 | 16 | +2 | 0.656 |
| Aurein 2.3 | 16 | +2 | 0.681 |
| This compound | 16 | +2 | 0.669 |
Note: Physicochemical properties were calculated based on the amino acid sequences. Net charge was estimated assuming histidine is neutral at pH 7. Hydrophobicity was calculated using the Eisenberg scale.
As illustrated in the tables, while all four peptides maintain a net positive charge of +2, which is crucial for their initial interaction with negatively charged bacterial membranes, their hydrophobicity varies. These subtle differences in the arrangement of hydrophobic and hydrophilic residues can significantly impact their efficacy and selectivity.
Antimicrobial Potency: A Comparative Analysis
The antimicrobial activity of peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. A direct comparison of the MIC values of this compound with other aureins is challenging due to the lack of studies testing these peptides side-by-side under identical conditions. However, by compiling data from various sources, a general trend can be observed.
Table 3: Comparative Antimicrobial Activity (MIC in µM) of Aurein Peptides
| Organism | Aurein 1.2 | Aurein 2.2 | Aurein 2.3 | This compound |
| Staphylococcus aureus | 16 - 256 µg/mL[8][9] | ~15 µg/mL | Marginally active | 25[10] |
| Bacillus subtilis | 160 µg/mL[11] | - | - | 30[10] |
| Micrococcus luteus | - | - | - | 25[10] |
| Staphylococcus epidermidis | - | ~15 µg/mL | Marginally active | 30[10] |
| Streptococcus mutans | - | - | - | 25[10] |
| Escherichia coli | 256 µg/mL[8] | - | - | - |
| Pseudomonas aeruginosa | 256 µg/mL[8] | - | - | - |
Note: The reported MIC values are from different studies and may not be directly comparable due to variations in experimental conditions. The data for this compound is primarily against Gram-positive bacteria.
From the available data, this compound demonstrates notable activity against a range of Gram-positive bacteria.[10] Aurein 2.2 also shows potent activity against Gram-positive strains.[3] In contrast, Aurein 1.2 exhibits broader but generally lower activity, particularly against Gram-negative bacteria.[8] Aurein 2.3 is reported to be only marginally active.[3]
Hemolytic Activity: A Measure of Cytotoxicity
A critical aspect of antimicrobial peptide development is their selectivity towards microbial cells over host cells. Hemolytic activity, the ability to lyse red blood cells, is a common indicator of cytotoxicity.
Table 4: Comparative Hemolytic Activity of Aurein Peptides
| Peptide | Hemolytic Activity |
| Aurein 1.2 | < 5% at 12.5 µg/mL[9] |
| Aurein 2.2 | - |
| Aurein 2.3 | - |
| This compound | Data not available |
Note: A direct comparison is limited by the lack of available data for all peptides under the same conditions.
Studies on derivatives of Aurein 1.2 have shown that modifications can significantly impact hemolytic activity, with some analogs exhibiting reduced hemolysis while maintaining or even improving antimicrobial efficacy.[12] A comprehensive analysis of this compound's hemolytic activity is crucial for its therapeutic potential.
Mechanism of Action: Disrupting the Microbial Fortress
The primary mode of action for most aurein peptides involves the disruption of the bacterial cell membrane. However, the specific mechanism can vary.
Aurein 1.2 is proposed to act via the "carpet model".[11] In this mechanism, the peptide monomers initially bind to the surface of the bacterial membrane. Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and subsequent cell lysis.
In contrast, Aureins 2.2 and 2.3 are suggested to form ion-selective pores in the bacterial membrane.[13] This pore formation leads to depolarization of the membrane, leakage of essential ions and metabolites, and ultimately, cell death.[13] The precise mechanism of action for this compound has not been extensively studied, but it is likely to involve a similar membrane-disruptive process.
Caption: Proposed mechanisms of action for aurein peptides.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Dilution: The antimicrobial peptide is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the peptide that completely inhibits the visible growth of the bacterium.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Hemolytic Activity Assay
This assay measures the ability of a peptide to lyse red blood cells.
-
Preparation of Red Blood Cells (RBCs): Freshly drawn red blood cells are washed multiple times with a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in the buffer to a desired concentration (e.g., 2% v/v).
-
Peptide Dilution: The peptide is serially diluted in the buffer in a 96-well microtiter plate.
-
Incubation: An equal volume of the RBC suspension is added to each well and the plate is incubated (e.g., at 37°C for 1 hour).
-
Centrifugation: The plate is centrifuged to pellet the intact RBCs.
-
Measurement of Hemolysis: The supernatant from each well is transferred to a new plate, and the release of hemoglobin is measured by reading the absorbance at a specific wavelength (e.g., 414 nm).
-
Calculation: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, e.g., Triton X-100) and a negative control (0% hemolysis, buffer only).
Caption: Workflow for the hemolytic activity assay.
Conclusion
The aurein family of antimicrobial peptides, including this compound, represents a promising avenue for the development of new therapeutics against bacterial infections. While sharing structural similarities, subtle changes in their amino acid sequences lead to distinct physicochemical properties and, consequently, varied antimicrobial and hemolytic activities. This compound shows potent activity against Gram-positive bacteria, but a comprehensive understanding of its full potential requires further investigation, particularly concerning its activity against Gram-negative pathogens and its hemolytic profile. The detailed experimental protocols provided in this guide offer a foundation for such comparative studies, which are essential for advancing the clinical development of these natural antibiotics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aurein 1.2 peptide [novoprolabs.com]
- 3. Characterization of the Structure and Membrane Interaction of the Antimicrobial Peptides Aurein 2.2 and 2.3 from Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurein 2.2 peptide [novoprolabs.com]
- 5. Aurein 2.2 | C76H131N19O19 | CID 102007746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aurein 2.3 peptide [novoprolabs.com]
- 7. This compound peptide [novoprolabs.com]
- 8. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tru.arcabc.ca [tru.arcabc.ca]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Design and characterization of new antimicrobial peptides derived from aurein 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Peptides from the Aurein Family Form Ion-Selective Pores in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of Aurein Analogues: Informing the Development of Aurein 2.6
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anticancer activity of Aurein 2.6 analogues is limited in publicly available literature. This guide provides a comparative analysis of well-studied Aurein 1.2 analogues to serve as a foundational resource for predicting and validating the potential anticancer activities of novel this compound derivatives.
Introduction
Aurein peptides, originally isolated from the Australian green and golden bell frog (Litoria aurea), are a family of antimicrobial peptides (AMPs) that have demonstrated significant potential as anticancer agents.[1][2] Their cationic and amphipathic properties allow them to selectively target and disrupt the membranes of cancer cells, which are typically more negatively charged than normal cells.[3][4] This guide focuses on the anticancer activity of Aurein 1.2 analogues as a model for the prospective development of this compound-based therapeutics. The primary mechanisms of action involve direct membrane disruption and the induction of apoptosis.[3][5]
Comparative Anticancer Activity of Aurein 1.2 Analogues
The anticancer efficacy of Aurein 1.2 has been enhanced through various modifications, including amino acid substitutions and the addition of cell-penetrating peptide sequences. These analogues have been evaluated against a range of human cancer cell lines.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of Aurein 1.2 and its analogues on different cancer cell lines. The data is primarily derived from in vitro studies and presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) and cell viability percentages.
Table 1: IC50 Values of Aurein 1.2 Analogues against Various Cancer Cell Lines
| Peptide/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Aurein 1.2 | T98G (Glioblastoma) | ~2 | Not Specified |
| Aurein 1.2 | Various (55 cell lines) | 10⁻⁵ - 10⁻⁴ M | [1] |
| EH [Orn]⁸ | MCF-12F, MCF-7, MDA-MB-231 | 44 ± 38 | Not Specified |
| KLA-2 | Not Specified | 7-fold more potent than Aurein 1.2 | Not Specified |
Table 2: Cell Viability of Colon Cancer Cell Lines after Treatment with Aurein 1.2 Analogues
| Peptide/Analogue | SW480 Cell Viability (%) | HT29 Cell Viability (%) |
| Aurein 1.2 | Not Specified | 78.81 |
| Aurm | Not Specified | 66.10 |
| R5-Aur | 61.56 | Not Specified |
| R5-Aurm | 54.22 | Not Specified |
| 5-Fluorouracil (Control) | 57.34 | Not Specified |
Table 3: Cytotoxicity of Aurein 1.2 Analogues against Normal Cell Lines
| Peptide/Analogue | HUVEC Cell Viability (%) | KDR Cell Viability (%) |
| Aurein 1.2 | 95.08 | 96.95 |
| Aurm | 89.97 | 93.10 |
| R5-Aur | 80.77 | 92.58 |
| R5-Aurm | 73.62 | 91.77 |
| 5-Fluorouracil (Control) | 37.85 | Not Specified |
Experimental Protocols
The validation of the anticancer activity of Aurein analogues involves a series of in vitro assays to determine cytotoxicity, mode of cell death, and mechanism of action.
Cell Culture
Human cancer cell lines (e.g., SW480, HT29, MCF-7) and normal cell lines (e.g., HUVEC, KDR) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Peptide Synthesis
Peptides are synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The synthesized peptides are then purified by high-performance liquid chromatography (HPLC) and their molecular weights are confirmed by mass spectrometry.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated for 24 hours.
-
The cells are then treated with various concentrations of the Aurein analogues and incubated for another 24-48 hours.
-
MTT solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control.
-
Apoptosis and Necrosis Analysis (Flow Cytometry)
Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cells are treated with the peptides for a specified time.
-
Both adherent and floating cells are collected and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by a flow cytometer.
-
Morphological Analysis of Apoptosis (DAPI Staining)
4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Procedure:
-
Cells are grown on coverslips and treated with the peptides.
-
The cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
The cells are then stained with DAPI solution.
-
The coverslips are mounted on slides and observed under a fluorescence microscope.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
References
- 1. The antibiotic and anticancer active aurein peptides from the Australian Bell Frogs Litoria aurea and Litoria raniformis the solution structure of aurein 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Membrane Disruption by Aurein 2.6 and Melittin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the membrane disruption mechanisms of two well-known antimicrobial peptides: Aurein 2.6 and melittin. By presenting quantitative data from key experiments, outlining detailed methodologies, and visualizing the underlying processes, this document aims to serve as a valuable resource for researchers in the fields of antimicrobial peptide research, drug delivery, and membrane biophysics.
Introduction to the Peptides
This compound belongs to the aurein family of antimicrobial peptides isolated from the Australian green and golden bell frog, Litoria aurea. These peptides are characterized by their relatively short length and amidated C-terminus. This compound is a 17-amino acid peptide with the sequence GLFDIVKKVVGAFGSL-NH₂. Its mechanism of action is primarily associated with the formation of small, ion-selective pores in the cell membrane, leading to depolarization and disruption of cellular ion homeostasis.
Melittin is the principal toxic component of European honeybee (Apis mellifera) venom. It is a 26-amino acid amphipathic peptide with the sequence GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂. Melittin is a potent lytic agent that disrupts cell membranes through various mechanisms, including the formation of toroidal pores and a detergent-like "carpet" effect, leading to cell lysis. Its activity is less selective than many other antimicrobial peptides, affecting both prokaryotic and eukaryotic cells.
Comparative Analysis of Membrane Disruptive Activity
The lytic activity of this compound and melittin has been quantified using various assays, primarily focusing on their ability to permeabilize cell membranes and artificial lipid vesicles. The following tables summarize key quantitative data from hemolytic activity and dye leakage assays.
Table 1: Hemolytic Activity
Hemolytic activity is a measure of a peptide's ability to lyse red blood cells and is a common indicator of its cytotoxicity towards eukaryotic cells. The HC50 value represents the peptide concentration required to cause 50% hemolysis.
| Peptide | HC50 (µg/mL) | HC50 (µM) | Organism | Citation |
| Melittin | 0.44 | 0.15 | Human | [1] |
| Melittin | 3.03 ± 0.02 | 1.07 ± 0.01 | Human | [2] |
| Melittin | 16.28 ± 0.17 | 5.73 ± 0.06 | Human | [3] |
| Aurein 1.2* | >100 (non-hemolytic at tested concentrations) | >67 | Human | [4] |
*Note: Data for this compound was not available in a direct comparative context. Data for Aurein 1.2, a closely related peptide, is presented. The derivative "T1" in the cited study, which is a modified Aurein 1.2, showed 3.82% hemolysis at 10 µg/mL (approximately 6.7 µM)[4].
Table 2: Dye Leakage from Lipid Vesicles
Dye leakage assays using artificial lipid vesicles provide insights into a peptide's ability to disrupt lipid bilayers. The data is often presented as the peptide-to-lipid molar ratio (P/L) required to induce a certain percentage of dye release.
| Peptide | P/L Ratio for 50% Leakage | Vesicle Composition | Citation |
| Melittin | ~1/1250 | POPC | [5] |
| Aurein 1.2* | ~1/250 | POPC | [5] |
*Note: Data for this compound was not available in a direct comparative context. Data for Aurein 1.2 is presented. A lower P/L ratio indicates a higher potency in inducing leakage.
Mechanisms of Membrane Disruption
While both peptides disrupt cell membranes, their precise mechanisms differ in terms of the types of pores formed and their interaction with the lipid bilayer.
This compound is thought to act primarily through the formation of small, ion-selective pores. This is supported by evidence showing that aurein peptides cause membrane depolarization and leakage of specific ions without causing the release of larger molecules. Some studies also suggest a "carpet-like" mechanism where the peptides accumulate on the membrane surface, disrupting the lipid packing and leading to micellization at high concentrations.
Melittin exhibits a more aggressive and less specific mode of action. At low concentrations, it can form transient toroidal pores, where the peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a channel lined by both peptides and lipid headgroups. At higher concentrations, melittin can act like a detergent, disrupting the membrane through a "carpet" mechanism that leads to the complete disintegration of the lipid bilayer.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Hemolytic Activity Assay
Objective: To determine the concentration of a peptide that causes 50% lysis of red blood cells (HC50).
Protocol:
-
Preparation of Red Blood Cells (RBCs): Fresh human red blood cells are washed three times with a phosphate-buffered saline (PBS) solution (pH 7.4) by centrifugation and resuspension. The final pellet is resuspended in PBS to a concentration of 4% (v/v).
-
Peptide Preparation: The peptide is serially diluted in PBS to achieve a range of concentrations.
-
Incubation: 100 µL of the RBC suspension is mixed with 100 µL of each peptide dilution in a 96-well plate.
-
Controls: A negative control (100 µL of RBC suspension and 100 µL of PBS) and a positive control (100 µL of RBC suspension and 100 µL of 1% Triton X-100 for 100% hemolysis) are included.
-
Incubation: The plate is incubated for 1 hour at 37°C.
-
Centrifugation: The plate is centrifuged to pellet the intact RBCs.
-
Measurement: 100 µL of the supernatant from each well is transferred to a new 96-well plate, and the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.
-
HC50 Determination: The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration and fitting the data to a sigmoidal dose-response curve.
Carboxyfluorescein Dye Leakage Assay
Objective: To quantify the ability of a peptide to induce leakage from lipid vesicles.
Protocol:
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. A lipid film (e.g., of POPC) is hydrated with a solution of 50 mM carboxyfluorescein in a suitable buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4). The resulting multilamellar vesicles are then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs.
-
Purification: The external, unencapsulated carboxyfluorescein is removed by size-exclusion chromatography using a Sephadex G-50 column.
-
Fluorescence Measurement: The fluorescence of the vesicle suspension is measured in a fluorometer with an excitation wavelength of 492 nm and an emission wavelength of 517 nm.
-
Peptide Addition: A concentrated stock solution of the peptide is added to the vesicle suspension to achieve the desired peptide-to-lipid ratio.
-
Leakage Monitoring: The increase in fluorescence intensity is monitored over time as the self-quenched carboxyfluorescein is released from the vesicles and becomes dequenched in the external medium.
-
100% Leakage Control: After the peptide-induced leakage reaches a plateau, Triton X-100 (to a final concentration of 0.1%) is added to lyse all vesicles and cause 100% dye release.
-
Calculation: The percentage of leakage at a given time point is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] x 100, where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the fluorescence after adding Triton X-100.
Circular Dichroism (CD) Spectroscopy
Objective: To analyze the secondary structure of the peptides in aqueous solution and in the presence of membrane-mimetic environments.
Protocol:
-
Sample Preparation: Peptide solutions are prepared in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). For membrane-mimetic environments, the peptide is mixed with either sodium dodecyl sulfate (SDS) micelles or pre-formed lipid vesicles (e.g., POPC LUVs).
-
CD Measurement: CD spectra are recorded on a spectropolarimeter in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25°C).
-
Data Acquisition: Spectra are typically an average of multiple scans. The corresponding buffer or vesicle-only spectrum is recorded and subtracted as a baseline.
-
Data Analysis: The raw data (in millidegrees) is converted to mean residue ellipticity [θ] using the formula: [θ] = (θ_obs * 100) / (c * n * l), where θ_obs is the observed ellipticity in degrees, c is the peptide concentration in moles per liter, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.
-
Secondary Structure Estimation: The percentage of α-helical content can be estimated from the mean residue ellipticity at 222 nm using various algorithms and reference datasets[6][7].
Signaling Pathways and Cellular Effects
The interaction of these peptides with cell membranes can trigger downstream signaling events, leading to various cellular responses, including apoptosis.
Aurein Peptides: The primary mechanism of cell death induced by aurein peptides is believed to be through the disruption of the cell membrane's integrity, leading to the dissipation of the membrane potential and leakage of essential ions and metabolites. Some studies suggest that this can trigger apoptotic pathways, although the specific signaling cascades involved are not as well-defined as for melittin[8].
Melittin: Melittin is known to modulate several key signaling pathways. It can activate phospholipase A2, leading to the production of inflammatory mediators. Furthermore, melittin has been shown to inhibit the NF-κB signaling pathway, a crucial regulator of inflammation and cell survival. It can also activate components of the MAPK signaling pathway, such as JNK and p38, which are involved in stress responses and apoptosis[9].
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of membrane disruption and the affected signaling pathways.
Caption: Proposed mechanisms of membrane disruption by this compound and melittin.
Caption: Simplified overview of signaling pathways affected by Aurein peptides and melittin.
Caption: Experimental workflow for the carboxyfluorescein dye leakage assay.
Conclusion
This compound and melittin represent two distinct classes of membrane-active peptides. Melittin is a highly potent, non-selective lytic peptide with a complex mechanism of action involving both discrete pore formation and detergent-like membrane solubilization. In contrast, aurein peptides, as exemplified by data from Aurein 1.2, appear to be less lytic towards eukaryotic cells and act through the formation of smaller, more selective pores, with a carpet-like mechanism also proposed.
The choice between these or similar peptides for therapeutic or research applications will depend on the desired level of lytic activity and selectivity. The detailed experimental protocols and comparative data provided in this guide are intended to aid researchers in designing and interpreting their own studies on these and other membrane-active peptides.
References
- 1. Natural Peptides Inducing Cancer Cell Death: Mechanisms and Properties of Specific Candidates for Cancer Therapeutics [mdpi.com]
- 2. A Cell-penetrating Peptide Suppresses Inflammation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tru.arcabc.ca [tru.arcabc.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effective charge of melittin upon interaction with POPC vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
- 9. osti.gov [osti.gov]
Aurein 2.6: A Comparative Analysis of a Promising Antimicrobial Peptide Against Clinical and Laboratory Bacterial Strains
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial peptide Aurein 2.6's activity against clinically relevant bacterial isolates and standard laboratory strains. This document synthesizes available experimental data to highlight the peptide's potential and outlines detailed methodologies for key experiments.
Executive Summary
This compound is a member of the aurein family of antimicrobial peptides (AMPs), which are naturally produced by the Australian Southern Bell Frog, Litoria aurea. These peptides are gaining significant attention as potential alternatives to conventional antibiotics due to their broad-spectrum activity and unique mechanism of action, which may circumvent common resistance pathways. This guide focuses on the comparative efficacy of this compound against bacteria isolated from clinical settings, which often exhibit multidrug resistance, versus their well-characterized, antibiotic-susceptible laboratory counterparts. While direct comparative data for this compound is limited, this guide incorporates data from closely related and well-studied aurein peptides, Aurein 1.2 and Aurein 2.5, to provide a comprehensive overview.
Comparative Antimicrobial Activity
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the available MIC data for aurein peptides against a range of Gram-positive and Gram-negative bacteria, including both clinical isolates and laboratory strains.
| Peptide | Bacterial Species | Strain Type | Strain Designation | MIC (µM) | Reference |
| Aurein 1.2 | Staphylococcus aureus | Clinical Isolate (MRSA) | (Not Specified) | 8 | [1] |
| Staphylococcus aureus | Laboratory Strain | ATCC 29213 | 8 | [1] | |
| Enterococcus faecalis | Clinical Isolate (VRE) | (Not Specified) | 16 | [1] | |
| Enterococcus faecalis | Laboratory Strain | ATCC 29212 | 8 | [1] | |
| Streptococcus pyogenes | Laboratory Strain | ATCC 19615 | 4 | [1] | |
| Aurein 2.5 | Bacillus subtilis | Laboratory Strain | (Not Specified) | 30 | [2] |
| Escherichia coli | Laboratory Strain | (Not Specified) | 30 | [2] | |
| Staphylococcus aureus | (Sessile) | (Not Specified) | 125 | [2] | |
| Escherichia coli | (Sessile) | (Not Specified) | 125 | [2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC values presented in this guide are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum:
-
Bacterial strains (both clinical isolates and laboratory strains) are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.
-
Colonies are then used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth).
-
The bacterial suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Antimicrobial Peptide:
-
This compound is dissolved in a suitable solvent, such as sterile deionized water or a buffer with 0.01% acetic acid and 0.2% bovine serum albumin (BSA), to create a stock solution.
-
Serial twofold dilutions of the peptide are prepared in the broth medium in a 96-well microtiter plate.
3. Incubation and Reading:
-
The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted peptide.
-
Control wells containing only bacteria (growth control) and only broth (sterility control) are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Cytotoxicity Assay on Mammalian Cells
To assess the potential toxicity of this compound to host cells, cytotoxicity assays are performed on human cell lines, such as human keratinocytes (HaCaT) or cervical cancer cells (HeLa).
1. Cell Culture:
-
Human cell lines are cultured in an appropriate medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of this compound.
-
Control wells with untreated cells and cells treated with a vehicle control are included.
3. Viability Assessment:
-
After a specified incubation period (e.g., 24 or 48 hours), cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to the untreated control cells.
Mechanism of Action
The primary mechanism of action for aurein peptides, including this compound, involves the disruption of the bacterial cell membrane. This interaction is driven by the peptide's amphipathic α-helical structure and its net positive charge, which facilitates binding to the negatively charged components of bacterial membranes, such as phospholipids and lipopolysaccharides.
The proposed mechanism follows a "toroidal pore" model, where the peptides insert into the lipid bilayer, inducing the lipids to bend inward and form a pore. This process disrupts the membrane's integrity, leading to the leakage of intracellular contents and ultimately, cell death.
Below is a diagram illustrating the proposed mechanism of action for this compound.
Caption: Proposed mechanism of action for this compound, illustrating the steps from initial membrane binding to cell death.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating and comparing the antimicrobial activity of a peptide like this compound.
Caption: A generalized workflow for the in vitro evaluation of this compound's antimicrobial and cytotoxic activities.
Conclusion
The available data, primarily from related aurein peptides, suggests that this compound possesses significant antimicrobial activity against a range of Gram-positive bacteria. Notably, its efficacy appears to be comparable against both antibiotic-susceptible laboratory strains and multidrug-resistant clinical isolates, such as MRSA and VRE. This indicates that the mechanism of action of this compound may be less susceptible to the common resistance mechanisms that plague conventional antibiotics. However, a clear need exists for further research that directly compares the activity of this compound against a broad panel of clinical isolates and their laboratory-strain counterparts to definitively establish its therapeutic potential. Future studies should also focus on its in vivo efficacy, safety profile, and the potential for resistance development. The experimental protocols and workflows outlined in this guide provide a framework for such investigations.
References
Cross-Validation of Aurein 2.6 MIC: A Comparative Guide to Methodologies
For researchers, scientists, and drug development professionals, the accurate determination of the Minimum Inhibitory Concentration (MIC) of antimicrobial peptides (AMPs) like Aurein 2.6 is a critical step in assessing their therapeutic potential. This guide provides a comparative overview of the primary methods used for MIC determination, highlighting their principles, protocols, and data interpretation, with a focus on the antimicrobial peptide this compound.
The in vitro efficacy of an antimicrobial agent is fundamentally measured by its MIC, the lowest concentration that inhibits the visible growth of a microorganism. While standardized protocols exist, variations in methodology can influence the outcome, making cross-validation essential for robust and reproducible results. This is particularly pertinent for cationic AMPs such as this compound, which can interact with testing materials. The two most common methods for determining the MIC of AMPs are broth microdilution and agar dilution.
Comparative Analysis of MIC Determination Methods
| Peptide | Organism | Method | MIC (µg/mL) |
| This compound | Staphylococcus aureus | Broth Microdilution | 128 |
| This compound | Bacillus cereus | Broth Microdilution | 64 |
| This compound | Listeria monocytogenes | Broth Microdilution | 128 |
| Aurein 1.2 | Staphylococcus aureus | Broth Microdilution | 25 |
| Aurein 1.2 | Escherichia coli | Broth Microdilution | 200 |
Note: Data for this compound is limited and primarily from single-method studies. The inclusion of Aurein 1.2 provides a broader context for the aurein family of peptides. It is important to note that direct comparison of these values is challenging due to potential variations in experimental conditions across different studies.
Experimental Protocols: A Detailed Look
Accurate and reproducible MIC data are underpinned by meticulous adherence to established protocols. Below are detailed methodologies for the broth microdilution and agar dilution techniques, adapted for antimicrobial peptides like this compound.
Broth Microdilution Method
This method is widely used for its efficiency and scalability.[1][2][3]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial peptide in a liquid growth medium within a 96-well microtiter plate. The MIC is the lowest concentration of the peptide that shows no visible growth after incubation.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to a known concentration.
-
Use cation-adjusted Mueller-Hinton Broth (CAMHB) as the growth medium. For some antimicrobial peptides, supplementation with agents like bovine serum albumin (BSA) may be necessary to prevent non-specific binding to plasticware.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with CAMHB to achieve the desired concentration range.
-
Typically, 100 µL of broth is added to each well, followed by the addition of 100 µL of the peptide solution to the first well and subsequent serial transfer of 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Include a growth control well (broth and inoculum, no peptide) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth. The use of a plate reader to measure optical density at 600 nm can provide a more quantitative assessment.
-
Agar Dilution Method
The agar dilution method is considered a reference method by some standards and can be advantageous for certain antimicrobial agents.[1][4]
Principle: A series of agar plates containing varying concentrations of the antimicrobial peptide are prepared. A standardized inoculum of the test microorganism is then spotted onto the surface of each plate. The MIC is the lowest concentration of the peptide that prevents the growth of the microorganism.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound as described for the broth microdilution method.
-
Prepare Mueller-Hinton Agar (MHA) and sterilize by autoclaving. Cool to 45-50°C in a water bath.
-
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
Add a defined volume of each peptide dilution to molten MHA to achieve the desired final concentrations. For example, add 2 mL of a 10x peptide solution to 18 mL of molten agar.
-
Mix thoroughly but gently to avoid bubbles and pour into sterile petri dishes. Allow the agar to solidify completely.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.
-
Dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator or a micropipette, spot a small, defined volume (e.g., 1-2 µL) of the inoculum onto the surface of each agar plate, resulting in approximately 10⁴ CFU per spot.
-
Include a growth control plate containing no this compound.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
After incubation, examine the plates for the presence of bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.
-
Visualization of Experimental Workflow and Method Comparison
To better illustrate the processes involved in a cross-validation study, the following diagrams are provided.
Caption: Workflow for cross-validating this compound MIC.
Caption: Comparison of Broth vs. Agar Dilution for MIC.
Conclusion
Both broth microdilution and agar dilution methods are valuable for determining the MIC of this compound. The choice of method often depends on the specific research question, available resources, and the number of isolates to be tested. For high-throughput screening of multiple isolates, broth microdilution is generally preferred. However, for precise determination and to minimize potential issues with peptide binding to surfaces, the agar dilution method may be more suitable. Given the potential for variability, cross-validation of MIC values using at least two different methods is highly recommended to establish a reliable antimicrobial profile for this compound and other novel antimicrobial peptides. This ensures the generation of robust and comparable data crucial for preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Small Molecule Compound Active against Antibiotic-Tolerant Staphylococcus aureus by Boosting ATP Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing of colistin - evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Aurein 2.6's Close Relative, Aurein 1.2, Demonstrates Selective Cytotoxicity Against Cancer Cells
Aurein 1.2, a peptide closely related to Aurein 2.6, has shown promise in selectively targeting and killing cancer cells while exhibiting lower toxicity towards healthy, normal cells. This selective cytotoxicity is a critical attribute for the development of novel anticancer therapies with potentially fewer side effects than conventional treatments. The anticancer activity of Aurein 1.2 is attributed to its ability to interact with and disrupt the cell membranes of cancer cells. Cancer cell membranes often have a different composition, including a higher negative charge compared to normal cells, which may facilitate the binding of cationic peptides like Aurein 1.2.[1][2]
Comparative Cytotoxicity: Cancer vs. Normal Cells
Studies have demonstrated that Aurein 1.2 and its engineered analogs can effectively reduce the viability of various cancer cell lines. In contrast, these peptides show significantly less impact on the viability of normal cell lines.[3] For instance, one study highlighted that while Aurein 1.2 and its more potent analogs induced significant cell death in SW480 and HT29 colorectal cancer cells, their cytotoxic effects on normal KDR and HUVEC cell lines were negligible.[3] Another study pointed out that Aurein 1.2 exhibits selective cytotoxicity against breast cancer cells, with low toxicity to normal cells at its half-maximal inhibitory concentration (IC50).[4] Furthermore, Aurein 1.2 has been reported to be moderately cytotoxic to a broad panel of 57 out of 60 human tumor cell lines, while not causing lysis of red blood cells at concentrations sufficient to kill most of these cancer cells.[5]
Quantitative Analysis of Cell Viability
The following table summarizes the cytotoxic effects of Aurein 1.2 and a modified version (Aurm) on different cell lines, as determined by the MTT assay. The data represents the percentage of viable cells after a 48-hour treatment period.
| Cell Line | Cell Type | Treatment | % Cell Viability |
| SW480 | Colon Cancer | Aurein 1.2 | 77.87% |
| SW480 | Colon Cancer | Aurm | 51.63% |
| HT29 | Colon Cancer | Aurein 1.2 | 78.81% |
| HT29 | Colon Cancer | Aurm | 66.10% |
| KDR | Normal | Aurein 1.2 | 96.95% |
| KDR | Normal | Aurm | 93.10% |
| HUVEC | Normal | Aurein 1.2 | 95.08% |
| HUVEC | Normal | Aurm | 89.97% |
Data sourced from a study on designed anticancer peptides based on Aurein 1.2.[3]
Experimental Protocols
The evaluation of cytotoxicity is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., Aurein 1.2) and a positive control (e.g., 5-fluorouracil) for the desired duration (e.g., 24 or 48 hours).[3] Include untreated cells as a negative control.
-
MTT Addition: After the treatment period, add 10 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm or 650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The selective action of Aurein 1.2 and other cationic antimicrobial peptides against cancer cells is thought to be initiated by electrostatic interactions with the negatively charged components on the cancer cell surface.[1][2] This interaction leads to membrane destabilization and permeabilization, ultimately causing cell death.[2]
While direct membrane disruption is a primary mechanism, some anticancer peptides can also induce apoptosis, or programmed cell death.[1][4] Apoptosis can be triggered through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway.[7][8][9] The intrinsic pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioner enzymes of apoptosis.[7][9]
Below is a diagram illustrating a simplified workflow for evaluating the cytotoxicity of a compound like Aurein 1.2.
References
- 1. Antimicrobial peptides with selective antitumor mechanisms: prospect for anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on Anticancer Activities of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
- 9. glpbio.com [glpbio.com]
Unraveling the Action of Aurein 2.6: A Comparative Guide to Mechanistic Validation Using Mutant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates a deeper understanding of the mechanisms of action of novel antimicrobial peptides (AMPs). Aurein 2.6, a peptide isolated from the Australian bell frog, has demonstrated notable activity against Gram-positive bacteria.[1] This guide provides a comparative analysis of this compound, outlines a proposed experimental framework using mutant bacteria to validate its mechanism of action, and presents detailed protocols for key experiments. While direct studies on this compound using bacterial mutants are not yet available, this guide synthesizes knowledge from related Aurein peptides and general methodologies in the field to propose a robust validation strategy.
This compound: An Overview of its Antimicrobial Profile
This compound is an antimicrobial peptide that is effective against a variety of Gram-positive bacteria.[1] Like other members of the Aurein family, such as the well-studied Aurein 1.2, its primary mode of action is believed to be the disruption of the bacterial cell membrane.[2][3] Studies on Aurein 1.2 suggest a "carpet-like" mechanism where the peptide accumulates on and destabilizes the membrane, leading to increased permeability and eventual cell lysis, without forming discrete pores.[2][3]
Comparative Analysis of this compound and Other Antimicrobial Peptides
To contextualize the efficacy of this compound, its performance is compared with Aurein 1.2 and the well-characterized antimicrobial peptide, Magainin 2.
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) (µM) | Hemolytic Activity (HC10 in µM) | Proposed Mechanism of Action |
| This compound | Micrococcus luteus | 25[1] | Not available | Membrane disruption (Carpet-like model) |
| Staphylococcus aureus | 25[1] | |||
| Staphylococcus epidermidis | 30[1] | |||
| Streptococcus mutans | 25[1] | |||
| Bacillus subtilis | 30[1] | |||
| Aurein 1.2 | Staphylococcus aureus | 1-16[3] | >100 | Membrane disruption (Carpet-like model)[2][3] |
| Enterococcus faecalis | 1-16[3] | |||
| Escherichia coli | 256[3] | |||
| Pseudomonas aeruginosa | 256[3] | |||
| Magainin 2 | Escherichia coli | 8 | >100 | Toroidal pore formation |
Validating the Mechanism of Action of this compound Using Mutant Bacteria: A Proposed Workflow
The use of bacterial mutant libraries is a powerful, unbiased approach to elucidate the mechanism of action of antimicrobial compounds. By identifying mutants with increased susceptibility or resistance, we can infer the cellular pathways and components targeted by the compound.
Below is a proposed workflow for validating the mechanism of action of this compound using a bacterial mutant library, such as a transposon mutant library of Staphylococcus aureus.
Caption: Proposed workflow for validating this compound's mechanism of action using a bacterial mutant library.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5][6]
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial suspension (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL), this compound stock solution.
-
Procedure:
-
Serially dilute this compound in MHB across the wells of a 96-well plate.
-
Inoculate each well with the diluted bacterial suspension.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[6]
-
Hemolytic Activity Assay
This assay assesses the cytotoxicity of this compound against mammalian cells by measuring the lysis of red blood cells.[4]
-
Materials: Fresh defibrinated horse or human red blood cells (RBCs), phosphate-buffered saline (PBS), 1% Triton X-100 (positive control), this compound solution.
-
Procedure:
-
Wash RBCs three times with PBS by centrifugation and resuspend to a final concentration of 4% (v/v) in PBS.
-
Add 100 µL of the RBC suspension to 100 µL of serially diluted this compound in a 96-well plate.
-
Use PBS as a negative control and 1% Triton X-100 as a positive control for 100% hemolysis.
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to the positive control. The HC10 is the concentration of the peptide that causes 10% hemolysis.
-
Screening of a Bacterial Mutant Library
This protocol describes a high-throughput screen to identify genes that, when mutated, alter the susceptibility of S. aureus to this compound.
-
Materials: S. aureus transposon mutant library, this compound, appropriate growth medium (e.g., Tryptic Soy Broth), 96-well plates.
-
Procedure:
-
Grow the mutant library in 96-well plates to mid-log phase.
-
Add a sub-lethal concentration of this compound (e.g., 0.5x MIC) to each well.
-
Incubate for a defined period (e.g., 4-6 hours).
-
Measure the optical density (OD600) of each well to identify mutants with significantly reduced or enhanced growth compared to the wild-type control.
-
Validate the phenotype of the selected mutants by re-testing their susceptibility to this compound.
-
Identify the mutated genes in the validated hits using a method such as arbitrary PCR or next-generation sequencing.
-
Membrane Permeabilization Assay (SYTOX Green)
This assay determines the extent to which this compound permeabilizes the bacterial cytoplasmic membrane.
-
Materials: Mid-log phase bacterial culture, SYTOX Green nucleic acid stain, this compound, fluorescence microplate reader.
-
Procedure:
-
Wash and resuspend bacteria in a suitable buffer (e.g., HEPES).
-
Add SYTOX Green to a final concentration of 1-5 µM and incubate in the dark for 15 minutes.
-
Add varying concentrations of this compound to the bacterial suspension in a black, clear-bottom 96-well plate.
-
Monitor the increase in fluorescence (excitation ~485 nm, emission ~520 nm) over time. An increase in fluorescence indicates that the membrane has been permeabilized, allowing the dye to enter and bind to intracellular nucleic acids.
-
Logical Relationships in Mechanistic Elucidation
The data obtained from these experiments can be integrated to build a comprehensive model of this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mystery mechanism in small peptide shows big promise for fighting antibiotic-resistant bacteria | EurekAlert! [eurekalert.org]
- 3. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antimicrobial Effects of Aurein Peptides in Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapies, where antimicrobial peptides (AMPs) are co-administered with conventional antibiotics to achieve synergistic effects. This guide provides a comparative overview of the synergistic potential of the aurein family of peptides, with a focus on available data for Aurein 1.2, a close analog of Aurein 2.6, when used in conjunction with other antimicrobial agents. While specific data on this compound is limited, the findings for Aurein 1.2 offer valuable insights into the potential synergistic capabilities of this peptide family.
The primary mechanism behind the synergy of aurein peptides and conventional antibiotics lies in their ability to disrupt the bacterial cell membrane.[1][2][3] By permeabilizing the membrane, the aurein peptide facilitates the entry of the antibiotic into the bacterial cell, allowing it to reach its intracellular target more effectively.[3] This can lead to a significant reduction in the minimum inhibitory concentration (MIC) of both the peptide and the antibiotic, potentially overcoming existing resistance mechanisms and reducing the likelihood of the development of new resistance.[1][4]
Quantitative Analysis of Synergistic Effects
The synergistic activity of antimicrobial combinations is commonly quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. A summary of the synergistic effects of Aurein 1.2 with various antibiotics against Gram-positive bacteria is presented below.
| Peptide | Antibiotic | Bacterial Strain | FIC Index | Interpretation |
| Aurein 1.2 | Minocycline | S. aureus | 0.385 | Synergy |
| Aurein 1.2 | Minocycline | E. faecalis | 0.312 | Synergy |
| Aurein 1.2 | Minocycline | S. pyogenes | 0.458 | Synergy |
| Aurein 1.2 | Clarithromycin | S. aureus | 0.312 | Synergy |
| Aurein 1.2 | Clarithromycin | E. faecalis | 0.385 | Synergy |
| Aurein 1.2 | Clarithromycin | S. pyogenes | 0.458 | Synergy |
| Aurein 1.2 | Other Antibiotics* | Various | 0.917 - 1.833 | No Synergy |
*Other antibiotics tested that did not show synergy include amoxicillin-clavulanate, imipenem, vancomycin, and linezolid.[5]
Similarly, a study on a peptide derived from Aurein 2.2, denoted as peptide 73, demonstrated synergistic activity when combined with polymyxin B against antibiotic-sensitive strains of P. aeruginosa and A. baumannii.[6] However, this combination did not show synergistic effects against the Gram-positive bacteria S. aureus and E. faecium.[6]
Experimental Protocols
A detailed understanding of the methodologies used to determine these synergistic effects is crucial for the replication and advancement of this research.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The initial step in assessing antimicrobial synergy is to determine the MIC and MBC of each agent individually.
-
Bacterial Preparation: Bacterial strains are cultured to reach the exponential growth phase.
-
Serial Dilution: The antimicrobial agents (Aurein 1.2 and antibiotics) are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
MBC Determination: Aliquots from the wells showing no visible growth are plated on agar plates and incubated. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Checkerboard Assay for Synergy Testing
The checkerboard assay is the gold standard for evaluating the in vitro interaction of two antimicrobial agents.
Caption: Workflow of a checkerboard assay to determine antimicrobial synergy.
-
Preparation of Plates: Two antimicrobial agents are serially diluted in a two-dimensional array in a 96-well microtiter plate. One agent is diluted along the x-axis, and the other along the y-axis.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and the plate is incubated.
-
Data Collection: The MIC of each agent alone and in combination is determined.
-
FIC Index Calculation: The FIC index is calculated for each combination using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Proposed Mechanism of Synergistic Action
The synergistic interaction between aurein peptides and certain antibiotics is primarily attributed to the membrane-disrupting properties of the peptide.
Caption: Proposed mechanism of synergy between aurein peptides and antibiotics.
Aurein peptides, being cationic and amphipathic, preferentially interact with the negatively charged components of bacterial membranes. This interaction leads to membrane destabilization and the formation of pores or channels.[1] This disruption of the membrane integrity allows for increased uptake of the co-administered antibiotic, leading to higher intracellular concentrations and enhanced efficacy.[3] This mechanism is particularly effective for antibiotics that have intracellular targets, such as those that inhibit protein synthesis (e.g., minocycline and clarithromycin) or DNA replication.[5]
References
- 1. Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cosmosscholars.com [cosmosscholars.com]
- 4. Synergistic effect of clinically used antibiotics and peptide antibiotics against Gram-positive and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Aurein 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Aurein 2.6
Immediate Safety and Handling Protocols
Before beginning any procedure involving Aurein 2.6, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential exposure. After handling, and before engaging in other activities such as eating or drinking, it is crucial to wash hands thoroughly.[3]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant | To prevent skin contact. |
| Lab Coat | Standard | To protect clothing and skin from contamination. |
| Eye Protection | Safety goggles or glasses | To shield eyes from splashes or aerosols. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the lyophilized (powder) form to avoid inhalation.[3] |
In the event of a spill, the area should be immediately secured. For liquid spills, absorb the material using sand, vermiculite, or other suitable absorbent materials.[1] For solid spills, carefully sweep up the powder.[1] All contaminated materials should then be placed in a sealed, labeled container for disposal.[1] Following the cleanup of the material, the spill site should be thoroughly ventilated and washed.[1]
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated materials is a multi-step process that requires careful consideration of the form of the peptide (solid or liquid) and any contaminants.
1. Waste Identification and Segregation:
The initial and most critical step is the correct classification of waste. All materials that have come into contact with this compound are considered contaminated and must be segregated from general laboratory waste.[4] This includes:
-
Solid Peptide Waste: Unused or expired lyophilized this compound.
-
Liquid Peptide Waste: Solutions containing this compound, including residual amounts in vials.
-
Contaminated Materials: Used gloves, pipette tips, vials, and any other disposable labware.[4]
2. Solid this compound Disposal:
Solid peptide waste should be placed in a clearly labeled, sealed container designated for chemical or biohazardous waste.[4] This container should be managed according to your institution's specific waste disposal protocols.
3. Liquid this compound Disposal:
Aqueous solutions of this compound should not be disposed of down the drain.[4][5] They should be collected in a designated, sealed waste container. If the peptide is dissolved in a solvent such as DMSO or acetonitrile, the disposal route must also account for the hazards of the solvent.[4] It is important to consult your institution's Environmental Health and Safety (EHS) office for guidance on solvent waste.[4] Neutralization with agents like bleach is not recommended as it can lead to unpredictable reactions and the generation of harmful byproducts.[4]
Table 2: this compound Waste Stream Management
| Waste Type | Container | Disposal Method |
| Solid Peptide | Sealed, labeled chemical waste container | Incineration or specialized chemical disposal via a certified waste handler.[4] |
| Liquid Peptide Solution | Sealed, labeled chemical waste container | Collection by a certified waste management service. |
| Contaminated Labware | Labeled biohazard or chemical waste bin | Incineration or other approved chemical treatment.[4] |
4. Final Disposal Pathway:
All collected this compound waste must be disposed of through your institution's approved chemical or biohazardous waste channels.[5] This typically involves collection by a certified waste management company that will transport the materials for incineration or other specialized treatment.[4] Always ensure that a clear chain of custody is maintained from the point of generation to final disposal.[5]
References
- 1. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. peptide.com [peptide.com]
- 4. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
Personal protective equipment for handling Aurein 2.6
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Aurein 2.6, a lytic antimicrobial peptide. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step guide for operational and disposal protocols.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the known lytic mechanism of action of the Aurein family of peptides—disrupting cell membranes—necessitates stringent handling precautions to avoid contact with skin, eyes, and mucous membranes. The following PPE is mandatory when handling this compound in its lyophilized powder form or in solution.
| PPE Category | Item | Specification and Use |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended, especially when handling concentrated solutions. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against splashes. A face shield is recommended when handling larger quantities or during procedures with a high risk of aerosolization. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of lyophilized this compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of the powder. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe reconstitution and handling of lyophilized this compound.
-
Preparation : Before handling the peptide, ensure all required PPE is correctly worn. Prepare the workspace within the chemical fume hood by laying down absorbent bench paper.
-
Equilibration : Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. This prevents condensation of moisture, which can affect the stability of the peptide.
-
Reconstitution : Carefully open the vial inside the fume hood. Using a sterile, non-pyrogenic pipette tip, add the appropriate solvent (e.g., sterile distilled water or a specific buffer as per your experimental protocol) to the desired concentration. Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause the peptide to aggregate.
-
Aliquoting and Storage : It is recommended to aliquot the reconstituted peptide solution into smaller, single-use volumes. This minimizes freeze-thaw cycles that can degrade the peptide. Store the aliquots at -20°C or lower unless otherwise specified.
-
Post-Handling : After handling, wipe down the work area in the fume hood with a suitable disinfectant. Dispose of all contaminated materials as outlined in the disposal plan below. Wash hands thoroughly after removing gloves.
Disposal Plan
This compound and all materials that have come into contact with it must be treated as hazardous chemical waste. Improper disposal can pose risks to the environment.
-
Solid Waste : All contaminated solid waste, including used gloves, pipette tips, vials, and absorbent paper, must be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a designated hazardous liquid waste container. Do not pour peptide solutions down the drain.
-
Decontamination : All non-disposable equipment, such as glassware, should be decontaminated by soaking in a suitable disinfectant solution before standard washing procedures.
-
Final Disposal : All hazardous waste containers must be sealed and disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing the Workflow and Mechanism
To further clarify the handling procedures and the peptide's mechanism of action, the following diagrams are provided.
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
Caption: The mechanism of action of this compound, leading to bacterial cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
